Product packaging for Cefuroxime-d3(Cat. No.:)

Cefuroxime-d3

Cat. No.: B3025872
M. Wt: 427.4 g/mol
InChI Key: JFPVXVDWJQMJEE-QDGUUNGESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefuroxime-d3 is intended for use as an internal standard for the quantification of cefuroxime by GC- or LC-MS. Cefuroxime is a cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria including S. pyogenes, S. pneumoniae, S. viridans, E. coli, P. mirabilis, H. influenzae, and N. gonorrhoeae (mean MICs = 0.005-8.2 μg/ml). Like other cephalosporins, cefuroxime inhibits peptidoglycan crosslinking and bacterial cell wall synthesis. It is resistant to hydrolysis by bacterial β-lactamases, increasing its efficacy against β-lactamase-producing Gram-negative bacteria. Cefuroxime is protective against Gram-positive and Gram-negative infections in vivo with mean ED50 values ranging from 2 to 35 and 1 to 55 mg/kg, in mice and rats, respectively. Formulations containing cefuroxime have been used to treat urinary tract infections.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N4O8S B3025872 Cefuroxime-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-/t10-,14-/m1/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPVXVDWJQMJEE-QDGUUNGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of Cefuroxime-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Cefuroxime-d3, its mechanism of action, and its application as an internal standard in bioanalytical methods. Detailed experimental protocols and visual diagrams are included to support research and development activities.

Core Physicochemical Properties

This compound is the deuterium-labeled version of Cefuroxime, a second-generation cephalosporin antibiotic.[1][2] The incorporation of three deuterium atoms on the methoxy group results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of Cefuroxime.[1][3] Its primary application is in pharmacokinetic and bioequivalence studies where precise measurement of the parent drug in biological matrices is required.[3]

Quantitative data for this compound and its unlabeled counterpart, Cefuroxime, are summarized below for direct comparison.

PropertyThis compoundCefuroxime
Synonyms (6R,7R)-3-((Carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular Formula C₁₆H₁₃D₃N₄O₈S[1][3]C₁₆H₁₆N₄O₈S[4][5]
Molecular Weight 427.4 g/mol [1][4][6][7]424.39 g/mol [4][5]
CAS Number 1803240-98-3[1][3][4][8]55268-75-2[4][6][8]
Appearance Solid[1]White to Off-White Solid[9]
Solubility DMSO: slightly soluble, Methanol: slightly soluble (may require heating)[1][3][10]Water: 145 mg/L at 25°C, DMSO (Slightly), Methanol (Slightly)[9]
Storage Temperature -20°C[6][8]-

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefuroxime, the active parent compound, is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11][12] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[12][13][14] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[5][11] Cefuroxime shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria and is notably stable against many bacterial β-lactamases.[3][12][15]

Cefuroxime Cefuroxime PBP Penicillin-Binding Proteins (PBPs) Cefuroxime->PBP Binds to Transpeptidation Peptidoglycan Cross-linking Cefuroxime->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Final Step in Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample (Unknown Cefuroxime conc.) IS Add Known Amount of This compound (IS) Plasma->IS Extract Protein Precipitation & Extraction IS->Extract LC Chromatographic Separation (LC) Extract->LC MS Mass Spectrometry Detection (MS/MS) LC->MS Ratio Measure Peak Area Ratio (Cefuroxime / this compound) MS->Ratio Calib Compare to Calibration Curve Ratio->Calib Result Calculate Cefuroxime Concentration Calib->Result start Start: Plasma Sample add_is Spike with This compound (IS) start->add_is add_solvent Add Protein Precipitation Solvent (e.g., Methanol) add_is->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge at High Speed vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS System supernatant->analysis

References

Cefuroxime-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Cefuroxime-d3, a deuterated analog of the second-generation cephalosporin antibiotic, Cefuroxime. This document is intended for researchers, scientists, and professionals in drug development, offering essential data, experimental methodologies, and a summary of the parent compound's mechanism of action.

Core Data and Physicochemical Properties

This compound is primarily utilized as an internal standard in analytical and bioanalytical assays for the precise quantification of Cefuroxime in various biological matrices. Its isotopic labeling ensures similar chemical and physical behavior to the unlabeled parent compound, Cefuroxime, while allowing for distinct detection by mass spectrometry.

PropertyValue
CAS Number 1803240-98-3[1][2][3][4][5]
Molecular Formula C₁₆H₁₃D₃N₄O₈S[1][2][4][5][6]
Molecular Weight 427.40 g/mol [1][2][4][5][6]
Synonyms (6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-furanyl(methoxy-d3-imino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Form Solid[1]
Solubility Slightly soluble in DMSO and Methanol[1][2]
Storage Temperature -20°C[3]

Mechanism of Action of Cefuroxime

As this compound is a stable isotope-labeled version of Cefuroxime, it is the mechanism of the parent compound that is of biological relevance. Cefuroxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This action is achieved through the covalent binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[1][2] The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, which are critical components of the bacterial cell wall. This leads to a compromised and defective cell wall, ultimately resulting in bacterial cell lysis and death.[1][2] Cefuroxime is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1]

Mechanism of Action of Cefuroxime Cefuroxime Cefuroxime PBPs Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Cefuroxime->PBPs Binds to Inhibition Inhibition of Transpeptidation PBPs->Inhibition Leads to Peptidoglycan Disruption of Peptidoglycan Cross-Linking Inhibition->Peptidoglycan CellWall Weakened Bacterial Cell Wall Peptidoglycan->CellWall Lysis Bacterial Cell Lysis and Death CellWall->Lysis

Mechanism of Action of Cefuroxime

Experimental Protocols: Quantification of Cefuroxime in Human Plasma using LC-MS/MS

The following is a representative protocol for the quantification of Cefuroxime in human plasma using this compound as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions
  • Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefuroxime in a suitable solvent such as methanol.

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Cefuroxime stock solution with a mixture of methanol and water to create calibration standards. Prepare a working solution of this compound by diluting the stock solution.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of ice-cold methanol to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Cefuroxime: Monitor the appropriate precursor to product ion transition (e.g., m/z 425.1 → 207.1).

      • This compound: Monitor the appropriate precursor to product ion transition (e.g., m/z 428.1 → 210.1).

    • Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Cefuroxime to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of Cefuroxime in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for Cefuroxime Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Human Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection LC Chromatographic Separation (C18 Column) Injection->LC MS Mass Spectrometric Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Construction Ratio->Calibration Quantification Quantification of Cefuroxime Calibration->Quantification

Workflow for Cefuroxime Quantification

References

The Critical Role of Deuterium-Labeled Cefuroxime as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the use of deuterium-labeled Cefuroxime (Cefuroxime-d3) as an internal standard for the precise and accurate quantification of Cefuroxime in biological matrices. The use of a stable isotope-labeled internal standard is paramount in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for matrix effects and variations in sample processing and instrument response. This document details the rationale for using a deuterated standard, outlines a plausible synthetic route for this compound, provides comprehensive experimental protocols for sample preparation and LC-MS/MS analysis, and presents key quantitative data in structured tables. Furthermore, logical workflows are visualized using Graphviz diagrams to enhance clarity and understanding for researchers in the field of drug metabolism and pharmacokinetics.

Introduction: The Imperative for Stable Isotope-Labeled Internal Standards

In the realm of quantitative bioanalysis, especially for regulatory submissions, the use of an appropriate internal standard (IS) is a critical component of a robust and reliable analytical method. The ideal IS should mimic the analyte of interest throughout the entire analytical process, from extraction to detection. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards are considered the gold standard.

Deuterium-labeled compounds are chemically identical to their non-labeled counterparts, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[1] This subtle mass shift allows for their differentiation by a mass spectrometer, while their physicochemical properties remain nearly identical to the analyte. This ensures that the SIL IS co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source.[1] The use of a SIL IS like this compound can significantly improve the accuracy and precision of Cefuroxime quantification in complex biological matrices such as plasma and serum.

Synthesis of Deuterium-Labeled Cefuroxime (this compound)

The commercially available this compound is labeled on the methoxy group of the methoxyimino side chain. The IUPAC name is (6R, 7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2] While specific proprietary synthesis methods may vary, a plausible synthetic route can be conceptualized based on established cephalosporin chemistry.

The synthesis of Cefuroxime generally involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a suitable side chain. In this case, the side chain is (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid. To introduce the deuterium label, a deuterated precursor for the methoxy group is required. A common method for methylation is the use of a methylating agent. Therefore, a deuterated methylating agent like deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) would be employed in the synthesis of the side chain precursor, (Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetic acid. This deuterated side chain is then activated and coupled with the 7-ACA nucleus to yield the final this compound product.

Below is a conceptual workflow for the synthesis:

cluster_side_chain Side Chain Synthesis cluster_coupling Coupling Reaction 2_furyl_glyoxylic_acid 2-(2-Furyl)-2-oxoacetic acid oxime_formation Oxime Formation 2_furyl_glyoxylic_acid->oxime_formation hydroxylamine Hydroxylamine hydroxylamine->oxime_formation deuterated_methylation Deuterated Methylation (e.g., with CD3I) oxime_formation->deuterated_methylation deuterated_side_chain_acid (Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetic acid deuterated_methylation->deuterated_side_chain_acid activation Side Chain Activation deuterated_side_chain_acid->activation 7_ACA 7-Aminocephalosporanic Acid (7-ACA) coupling Acylation/Coupling 7_ACA->coupling activation->coupling Cefuroxime_d3 This compound coupling->Cefuroxime_d3 purification Purification Cefuroxime_d3->purification final_product Final this compound Product purification->final_product start Start: Plasma Sample (100 µL) add_is Add this compound IS (20 µL) start->add_is add_analyte Add Cefuroxime Standard/QC or Diluent (20 µL) add_is->add_analyte protein_precipitation Add Cold Acetonitrile (400 µL) add_analyte->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis Inject into LC-MS/MS supernatant_transfer->lc_ms_analysis

References

The Role of Cefuroxime-d3 in Modern Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefuroxime is a broad-spectrum, second-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections.[1] To ensure its efficacy and safety, a thorough understanding of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body—is paramount.[2][3] Quantitative bioanalysis, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the cornerstone of modern PK studies, providing the necessary sensitivity and selectivity to measure drug concentrations in biological matrices.

The accuracy and reliability of these measurements hinge on the use of an appropriate internal standard (IS). An IS is a compound added in a known quantity to every sample, standard, and quality control sample to correct for analytical variability. While structurally similar compounds can be used, the gold standard in LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[4][5] Cefuroxime-d3, a deuterated analog of Cefuroxime, represents this ideal, serving a critical role in the precise and robust quantification of Cefuroxime in pharmacokinetic research.

Core Function: this compound as the Gold Standard Internal Standard

The fundamental role of this compound is to serve as an internal standard that mimics the behavior of the analyte, Cefuroxime, throughout the entire analytical process. Deuterium is a stable (non-radioactive) isotope of hydrogen with an extra neutron, making this compound slightly heavier than Cefuroxime. This mass difference is key to its function.

Key Advantages of Using this compound:

  • Chemical and Physical Identity: this compound is chemically identical to Cefuroxime. This ensures that it has the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[5]

  • Correction for Matrix Effects: Biological samples like plasma are complex matrices that can enhance or suppress the ionization of an analyte, leading to inaccurate measurements. Since this compound co-elutes with Cefuroxime and behaves identically in the ion source, it experiences the exact same matrix effects, allowing for precise correction.[4]

  • Compensation for Variability: It accurately accounts for procedural variations that may occur during sample preparation, injection volume differences, and fluctuations in instrument performance.

  • Mass-Based Differentiation: Despite its identical chemical behavior, the mass difference allows the mass spectrometer to distinguish between the analyte (Cefuroxime) and the internal standard (this compound).

The diagram below illustrates the logical basis for the superiority of a SIL-IS like this compound compared to a structural analog IS.

Rationale for Stable Isotope Labeled Internal Standard (SIL-IS) cluster_0 Analyte (Cefuroxime) cluster_1 SIL-IS (this compound) cluster_2 Result A Sample Prep Variability B LC Elution A->B C MS Ionization (Matrix Effects) B->C D MS Detection C->D Result Accurate Quantification (Ratio of Analyte/IS) D->Result Corrected Signal A_IS Identical Variability B_IS Identical Elution (Co-elution) A_IS->B_IS C_IS Identical Ionization (Identical Matrix Effects) B_IS->C_IS D_IS Different Mass (m/z+3) C_IS->D_IS D_IS->Result

Caption: Logical relationship showing how this compound corrects for analytical variability.

General Bioanalytical Workflow for Pharmacokinetic Analysis

A typical pharmacokinetic study involves collecting biological samples (e.g., blood, plasma) at various time points after drug administration, followed by quantitative analysis. The workflow using this compound as an internal standard is a multi-step process designed for high accuracy and throughput.

The diagram below outlines the standard experimental workflow from sample collection to final data analysis.

cluster_prep Sample Preparation Details start PK Study Sample Collection (e.g., Plasma at t=0, 1, 2, 4h...) prep Sample Preparation start->prep lcms LC-MS/MS Analysis data Data Processing lcms->data report Pharmacokinetic Modeling & Reporting data->report spike Spike with this compound (IS) precip Protein Precipitation (e.g., with Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Transfer & Evaporate Supernatant centrifuge->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute reconstitute->lcms

Caption: Standard workflow for Cefuroxime quantification in a pharmacokinetic study.

Detailed Experimental Protocols

The following sections describe a representative bioanalytical method for the quantification of Cefuroxime in human plasma using this compound as the internal standard. This protocol is synthesized from common practices in the field.[2][6][7]

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting small molecules like Cefuroxime from plasma.

  • Thawing: Thaw frozen human plasma samples and calibration standards at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., at a concentration of 500 ng/mL in 50% methanol) to each tube and vortex briefly. This step is critical and must be done at the very beginning to ensure the IS tracks the analyte through all subsequent steps.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The goal of the LC step is to separate Cefuroxime from other endogenous plasma components before it enters the mass spectrometer.

ParameterTypical Value
Column C18 reverse-phase column (e.g., Zorbax SB-Aq, 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (or Methanol)
Flow Rate 0.8 mL/min
Gradient Isocratic or gradient elution depending on method needs
Injection Volume 10 µL
Column Temp. 30°C
Run Time ~8 minutes
Tandem Mass Spectrometry (MS/MS) Conditions

The MS/MS detector provides high selectivity and sensitivity by monitoring specific mass transitions for Cefuroxime and this compound.

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi

Data Presentation & Analysis

Table 1: Mass Spectrometric Parameters (MRM Transitions)

The instrument is set to monitor the transition from a specific precursor ion (the protonated molecule, [M+H]⁺) to a characteristic product ion for both the analyte and the internal standard.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (V)
Cefuroxime 425.1207.0-52
This compound 428.1210.0-52
(Note: Parameters are based on typical values and may require optimization. The precursor ion for Cefuroxime is often cited as 423.0 for the [M-H]⁻ ion in negative mode, but positive mode ([M+H]⁺ at 425.1) is also common and robust. The product ion for the d3-analog would shift accordingly.)[8][9]
Table 2: Representative Bioanalytical Method Validation Summary

Any bioanalytical method used for PK studies must be rigorously validated according to regulatory guidelines (e.g., FDA). The use of this compound ensures the method meets these stringent criteria.

Validation ParameterAcceptance CriteriaTypical Performance[2][7]
Linearity (r²) ≥ 0.99> 0.999 over 0.05–20 µg/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 6.5%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 7.5%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±9.5%
Extraction Recovery Consistent and reproducible89% – 93%
Matrix Effect CV ≤ 15%93% – 106%
Stability ≤ 15% change from nominalStable under tested conditions (freeze-thaw, short-term, etc.)
(LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation)
Table 3: Summary of Cefuroxime Pharmacokinetic Parameters in Healthy Adults

The robust analytical data generated using this compound allows for the accurate determination of key pharmacokinetic parameters, which are essential for defining dosing regimens. The table below compiles representative data from various studies.

Dose & RouteCmax (µg/mL)Tmax (min)t½ (min)AUC (µg·h/mL)Reference
0.5 g IM 25.7~45~70N/A[10]
1.0 g IM 40.0~45~70N/A[10]
0.5 g IV 66.03~70N/A[10]
1.0 g IV 99.03~70N/A[10]
500 mg Oral 4.86~120~72-108~25-30[11]
1.5 g IV N/AN/A108N/A[12]
(Cmax: Maximum concentration; Tmax: Time to maximum concentration; t½: Elimination half-life; AUC: Area under the curve; IM: Intramuscular; IV: Intravenous)

Conclusion

In the landscape of pharmacokinetic research, the quality of bioanalytical data is non-negotiable. This compound, as a stable isotope-labeled internal standard, is an indispensable tool for the quantitative analysis of Cefuroxime. Its use in LC-MS/MS methods effectively nullifies the analytical variability and matrix effects that can compromise data integrity. By ensuring the highest levels of accuracy, precision, and robustness, this compound enables researchers and drug development professionals to confidently characterize the pharmacokinetic profile of Cefuroxime, ultimately supporting the development of safe and effective dosing strategies for patients.

References

The Gold Standard: A Technical Guide to the Quantitative Analysis of Cefuroxime Using Cefuroxime-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the state-of-the-art methodology for the quantitative analysis of the cephalosporin antibiotic, Cefuroxime, in biological matrices. The use of a stable isotope-labeled internal standard, Cefuroxime-d3, is the cornerstone of a robust and reliable bioanalytical method, ensuring the highest accuracy and precision in pharmacokinetic and other drug development studies. This document details the experimental protocols, data presentation, and logical workflows required to successfully implement this gold-standard analytical technique.

Introduction

Cefuroxime is a widely prescribed second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate quantification of Cefuroxime in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a deuterated internal standard, such as this compound, is the preferred method for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This compound shares near-identical physicochemical properties with the unlabeled analyte, ensuring that it behaves similarly during sample preparation and chromatographic separation. This co-elution and co-ionization minimize matrix effects and variations in instrument response, leading to highly reliable and reproducible quantitative results.

While several methods for Cefuroxime quantification exist, this guide focuses on the superior approach of using a stable isotope-labeled internal standard, providing the theoretical basis and practical steps for its application.

The Analytical Workflow: A Logical Overview

The quantitative analysis of Cefuroxime using this compound as an internal standard follows a well-defined workflow. This process begins with the preparation of the biological sample, followed by chromatographic separation and detection by tandem mass spectrometry. Each step is critical for achieving accurate and precise results.

experimental_workflow cluster_lcms Instrumentation cluster_data_processing Data Analysis sample Biological Sample (e.g., Plasma) spike Spike with this compound (IS) sample->spike prep Sample Preparation (e.g., Protein Precipitation) spike->prep centrifuge Centrifugation prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition and Processing lcms->data quant Quantification (Analyte/IS Peak Area Ratio) data->quant results Final Concentration Results quant->results sample_preparation start Start: 100 µL Plasma add_is Add 20 µL this compound (IS) start->add_is add_acn Add 300 µL Acetonitrile (ice-cold) add_is->add_acn vortex1 Vortex (30s) add_acn->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (30s) reconstitute->vortex2 end Inject into LC-MS/MS vortex2->end

The Critical Role of Cefuroxime-d3 in Modern Bioanalytical Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research and drug development, the demand for precise, accurate, and reliable quantification of pharmaceutical compounds in biological matrices is paramount. This technical guide delves into the core of one such critical application: the use of Cefuroxime-d3 as an internal standard in bioanalytical assays for the quantification of Cefuroxime. The utilization of a deuterated internal standard like this compound is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, ensuring data integrity and confidence in pharmacokinetic and bioequivalence studies.

The Principle of Deuterated Internal Standards

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[1] These are isotopically labeled versions of the analyte where one or more hydrogen atoms are replaced by deuterium.[1] Since this compound is chemically identical to Cefuroxime, it exhibits nearly identical physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution is critical as it allows the internal standard to compensate for variations that can occur during sample preparation and analysis, such as sample loss, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1] By adding a known concentration of this compound to each sample, the ratio of the analyte's response to the internal standard's response is used for quantification, thereby significantly improving the accuracy and precision of the measurement.

Experimental Protocols: A Closer Look

The successful implementation of this compound in a bioanalytical assay hinges on a well-defined and validated experimental protocol. Below are detailed methodologies synthesized from established research for the quantification of Cefuroxime in human plasma.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: A primary stock solution of Cefuroxime (e.g., 4 mg/mL) is prepared in a suitable solvent such as 50% methanol.[1] From this, a series of standard working solutions are prepared by serial dilution with 10% methanol to create a calibration curve covering the expected concentration range in study samples (e.g., 20 µg/mL to 2000 µg/mL).[1] Similarly, QC stock solutions at low, medium, and high concentrations are prepared.

  • Internal Standard (IS) Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a solvent like Dimethyl sulfoxide (DMSO) and then diluted with 10% methanol to a final working concentration (e.g., 10 µg/mL).[1]

  • Spiking: Blank human plasma is spiked with the standard working solutions and the this compound working solution to create calibration standards and quality control samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a common, straightforward, and effective method for extracting Cefuroxime and this compound from plasma samples.

  • To a 100 µL aliquot of a plasma sample (calibration standard, QC, or study sample), 50 µL of the this compound internal standard solution (10 µg/mL) is added and vortexed.[1]

  • Protein precipitation is induced by adding a precipitating agent, such as methanol or acetonitrile, often containing a small percentage of formic acid to enhance protonation.[1]

  • The mixture is thoroughly vortexed to ensure complete protein precipitation.

  • The sample is then centrifuged at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.[2]

  • A specific volume of the resulting supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The separation of Cefuroxime and this compound from other matrix components is typically achieved using a reverse-phase C18 column (e.g., BEH C18, 2.1 × 50 mm, 3.5 µm).[1] A gradient elution with a mobile phase consisting of two solvents, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), is employed at a specific flow rate (e.g., 0.3 mL/min).[1] The gradient program is optimized to ensure a short run time while achieving good peak shape and separation.[1]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) mode is commonly used for detection. The instrument is set to multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Cefuroxime and this compound.

Quantitative Data Summary

The use of this compound as an internal standard allows for the development of highly sensitive and reliable bioanalytical methods. The following tables summarize the quantitative data from validated LC-MS/MS assays.

Table 1: Mass Spectrometry Parameters for Cefuroxime and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Cefuroxime423.2207.0Negative ESI[3][4]
This compound426.2210.0Negative ESI[3][4]
Cefuroxime423.0317.9Negative ESI[5]

Table 2: Performance Characteristics of Validated Bioanalytical Methods for Cefuroxime using this compound

ParameterPlasmaBone TissueReference
Linearity Range 10 - 10,000 ng/mL4 - 400 µg/g[1][3][4]
Lower Limit of Quantitation (LLOQ) 10 ng/mL4 µg/g[1][3][4]
Intra-assay Precision (%CV) < 15%< 15%[1]
Inter-assay Precision (%CV) < 15%< 15%[1]
Accuracy 93.11% to 98.60%89.15% to 106.2%[1]
Extraction Recovery 99.8% to 102.0%105.0% to 107.0%[1]
Matrix Effect 2.34% to 2.91%3.13% to 5.17%[1]

Visualizing the Workflow

To further elucidate the process, the following diagrams created using the DOT language illustrate the logical flow of a bioanalytical assay utilizing this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound (IS) Sample->Add_IS Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Transfer Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Data Processing & Quantification Detection->Quantification

Caption: Bioanalytical workflow for Cefuroxime quantification.

Logical_Relationship cluster_process Analytical Process cluster_output Assay Output Analyte Cefuroxime (Analyte) SamplePrep Sample Preparation Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep Matrix Biological Matrix (e.g., Plasma) Matrix->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Analyte_Response Analyte Response LCMS->Analyte_Response IS_Response IS Response LCMS->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Rationale for using an internal standard in bioanalysis.

Conclusion

The use of this compound as an internal standard in bioanalytical assays represents a robust and reliable approach for the accurate quantification of Cefuroxime in various biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process effectively compensates for potential sources of error, leading to high-quality data that is indispensable for regulatory submissions and clinical decision-making. The detailed protocols and performance data presented in this guide underscore the importance of a well-validated method and provide a solid foundation for researchers and scientists working in the field of drug development.

References

Cefuroxime-d3: A Technical Guide for its Application as a Reference Standard in Drug Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Cefuroxime-d3 as a reference standard in the quantitative analysis of the cephalosporin antibiotic, Cefuroxime. The use of a stable isotope-labeled internal standard like this compound is a critical component in modern bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision.

The Role of Stable Isotope-Labeled Internal Standards

In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, the blank, and calibration standards. The internal standard is used to correct for the loss of analyte during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry-based assays.[1][2][3] They are analogues of the analyte of interest that contain one or more heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

This compound is the deuterated form of Cefuroxime, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a compound with a higher molecular weight but nearly identical physicochemical properties to the unlabeled analyte.[4][5] This similarity in chemical behavior is crucial as it ensures that the internal standard and the analyte experience similar extraction efficiencies, ionization responses in the mass spectrometer, and chromatographic retention times, thereby providing a reliable means of correcting for analytical variability.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₆H₁₃D₃N₄O₈S[4][5]
Molecular Weight 427.4 g/mol [4][5]
Deuterated Purity ≥99% deuterated forms (d₁-d₃)[4]
Chemical Name (6R,7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d₃)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[4]
Unlabeled CAS Number 55268-75-2[5]
Storage Temperature -20°C[5]

Analytical Methodologies: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for the quantification of Cefuroxime in biological matrices, utilizing this compound as an internal standard. The method offers high sensitivity, selectivity, and accuracy.

Mass Spectrometry Parameters

The determination of Cefuroxime and this compound is typically performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Cefuroxime423.0317.9Negative ESI[1]
This compound 426.4 321.3 Negative ESI

ESI: Electrospray Ionization

Experimental Protocol: Quantification of Cefuroxime in Human Plasma

This section details a typical experimental protocol for the analysis of Cefuroxime in human plasma using this compound as an internal standard.

3.2.1. Materials and Reagents

  • Cefuroxime reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

3.2.2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of Cefuroxime and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Cefuroxime stock solution with methanol to create working standard solutions at various concentrations. Prepare a working solution of this compound at a fixed concentration.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the Cefuroxime working standard solutions to create calibration standards. Similarly, prepare QC samples at low, medium, and high concentrations.

3.2.3. Sample Preparation (Protein Precipitation)

  • To a 200 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound working solution.

  • Vortex the sample for 30 seconds.

  • Add 600 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for another 30 seconds.

  • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 200 µL Plasma Sample add_is Add 20 µL this compound plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_precip Add 600 µL Methanol vortex1->add_precip vortex2 Vortex (30s) add_precip->vortex2 centrifuge Centrifuge (13,000 rpm, 5 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

A simplified workflow for plasma sample preparation.

3.2.4. Liquid Chromatography Conditions

  • Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm), is suitable for the separation.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.

  • Flow Rate: A typical flow rate is around 0.3 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 45°C.

  • Injection Volume: A small injection volume (e.g., 5 µL) is used.

3.2.5. Mass Spectrometry Conditions

  • Ionization: Electrospray ionization (ESI) in the negative ion mode.

  • Monitoring: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 3.

  • Source Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows to achieve maximum sensitivity.

Method Validation

A bioanalytical method using this compound as an internal standard must be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. Assessed at multiple concentration levels (low, medium, and high QC).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

G cluster_validation Method Validation Parameters Selectivity Selectivity Linearity Linearity Accuracy Accuracy Precision Precision Recovery Recovery MatrixEffect Matrix Effect Stability Stability Validation Bioanalytical Method Validation Validation->Selectivity Validation->Linearity Validation->Accuracy Validation->Precision Validation->Recovery Validation->MatrixEffect Validation->Stability

Key parameters for bioanalytical method validation.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of Cefuroxime in complex biological matrices. Its use as an internal standard in LC-MS/MS-based methods helps to mitigate the variability inherent in the analytical process, leading to reliable data for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The detailed methodologies and validation principles outlined in this guide provide a solid foundation for researchers and scientists to develop and implement robust analytical methods for Cefuroxime.

References

Methodological & Application

Application Note and Protocol: Quantification of Cefuroxime in Human Plasma using Cefuroxime-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime is a widely used second-generation cephalosporin antibiotic effective against a broad spectrum of bacterial infections.[1][2] Accurate quantification of Cefuroxime in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][2][3] This application note provides a detailed protocol for the sensitive and robust quantification of Cefuroxime in human plasma using a stable isotope-labeled internal standard, Cefuroxime-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[4]

Principle

This method employs a simple protein precipitation technique for sample preparation, followed by reversed-phase liquid chromatography for the separation of Cefuroxime and its internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for Cefuroxime and this compound provide high selectivity and sensitivity for their determination in complex biological matrices like plasma.

Materials and Methods

Reagents and Materials
  • Cefuroxime reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Equipment
  • Liquid Chromatograph (LC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: ACQUITY UPLC® BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent[4]

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Preparation of Solutions
  • Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefuroxime reference standard in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cefuroxime stock solution with a 50:50 methanol/water mixture to prepare calibration standards.

  • IS Working Solution (20 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 20 µg/mL.[4]

Experimental Protocols

Sample Preparation

The following workflow outlines the sample preparation procedure:

G plasma 200 µL Plasma Sample is Add 20 µL this compound IS plasma->is vortex1 Vortex Mix (30s) is->vortex1 ppt Add 600 µL Methanol vortex1->ppt vortex2 Vortex Mix (30s) ppt->vortex2 centrifuge Centrifuge (13000 rpm, 5 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Figure 1: Sample Preparation Workflow.

A detailed step-by-step protocol for sample preparation is as follows:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (20 µg/mL).[4]

  • Vortex the mixture for 30 seconds.

  • Add 600 µL of methanol to precipitate proteins.[1]

  • Vortex the mixture vigorously for 30 seconds.[1]

  • Centrifuge the sample at 13,000 rpm for 5 minutes.[1]

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[4]

LC-MS/MS Conditions

The logical flow of the analytical method is depicted below:

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column BEH C18 Column (2.1 x 100 mm, 1.7 µm) mobile_phase Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile gradient Gradient Elution esi Electrospray Ionization (ESI) Negative Mode gradient->esi mrm Multiple Reaction Monitoring (MRM) esi->mrm quant Quantification mrm->quant sample_injection Sample Injection sample_injection->lc_column

Figure 2: LC-MS/MS Analytical Workflow.

Liquid Chromatography Parameters:

ParameterValue
Column ACQUITY UPLC® BEH C18 (2.1 × 100 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B Acetonitrile[4]
Flow Rate 0.3 mL/min[4]
Injection Volume 5 µL[4]
Column Temperature 45°C[4]
Autosampler Temp. 4°C[4]
Gradient Program A time-programmed gradient can be optimized for baseline separation. A typical gradient might be: 0-0.5 min, 10% B; 0.5-3.5 min, 10-90% B; 3.5-4.5 min, 90% B; 4.5-5.0 min, 90-10% B; 5.0-6.0 min, 10% B.[4]

Mass Spectrometry Parameters:

ParameterCefuroximeThis compound
Ionization Mode Electrospray Ionization (ESI), Negative[1][4]Electrospray Ionization (ESI), Negative[4]
MRM Transition (m/z) 423.0 → 317.9[1]426.4 → 321.3[4]
Declustering Potential (DP) -40 V[1]Optimized based on instrument tuning
Collision Energy (CE) -10 eV[1]Optimized based on instrument tuning

Data Analysis and Quantification

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Cefuroxime to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used for the analysis.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[5] Key validation parameters are summarized below.

Table 1: Summary of Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance[1][5][6]
Linearity (r²) ≥ 0.99> 0.999[6]
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%0.05 µg/mL[1]
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 6.3%[1]
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 6.3%[1]
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)90.9% to 109.1%[1]
Recovery (%) Consistent, precise, and reproducible89.4% to 92.3%[1]
Matrix Effect Should be minimized and compensated by the internal standard; typically within 85-115%Investigated and compensated[1]
Stability Analyte should be stable under various storage and handling conditionsAssessed for freeze-thaw, short-term, and long-term stability[7]

Results

The use of this compound as an internal standard provides reliable quantification of Cefuroxime in human plasma. The method described is selective, with no significant interference from endogenous plasma components observed at the retention times of Cefuroxime and this compound.

Table 2: Representative Quantitative Data

AnalyteLinearity Range (µg/mL)LLOQ (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Cefuroxime0.05 - 21.0[1]> 0.999[6]0.05[1]< 6.3[1]< 6.3[1]-9.1 to 9.1[1]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Cefuroxime in human plasma using LC-MS/MS with this compound as an internal standard. The method is simple, robust, and meets the requirements for bioanalytical method validation, making it suitable for a wide range of applications in clinical and pharmaceutical research.

References

Application Note: Quantitative Analysis of Cefuroxime in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefuroxime is a second-generation cephalosporin antibiotic used to treat a wide variety of bacterial infections.[1][2] Accurate quantification of Cefuroxime in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to optimize dosing strategies.[1][3] This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Cefuroxime in human plasma. The method utilizes a stable isotope-labeled internal standard, Cefuroxime-d3, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing. The sample preparation employs a simple and efficient protein precipitation technique.[1][4]

Experimental Workflow

The overall analytical process involves plasma sample preparation, chromatographic separation, and mass spectrometric detection and quantification.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample (200 µL) Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Cefuroxime Concentration Calibrate->Quantify

Figure 1: Overall experimental workflow for Cefuroxime analysis.

Materials and Reagents

  • Cefuroxime reference standard

  • This compound (Internal Standard, IS)

  • HPLC-grade Methanol[1]

  • HPLC-grade Acetonitrile[2]

  • Formic Acid[1]

  • Ammonium Acetate

  • Ultrapure Water

  • Drug-free human plasma

Protocols

Preparation of Stock and Working Solutions
  • Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefuroxime reference standard in 50% methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Prepare the this compound internal standard stock solution similarly in 50% methanol.

  • Working Solutions: Prepare serial dilutions of the Cefuroxime stock solution with 50% methanol to create working solutions for calibration curve standards and quality control (QC) samples.[1]

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 50% methanol to achieve a concentration of 10 µg/mL.

Store all stock and working solutions at 2-8°C in the dark.

Preparation of Calibration Standards and QC Samples
  • To 200 µL of blank human plasma, add 20 µL of the appropriate Cefuroxime working solution.[1]

  • This results in a calibration curve ranging from approximately 0.05 µg/mL to 20 µg/mL.[1]

  • Prepare QC samples at low, medium, and high concentrations (e.g., 0.08, 1.6, and 16 µg/mL) in the same manner using separately prepared working solutions.[1]

Sample Preparation Protocol

The protein precipitation method is used for sample extraction.

SamplePrep start Start: Plasma Sample (200 µL) add_is Add 20 µL of This compound IS (10 µg/mL) start->add_is add_methanol Add 600 µL of cold Methanol to precipitate proteins add_is->add_methanol vortex Vortex for 1 minute add_methanol->vortex centrifuge Centrifuge at 12,000 rpm for 10 min at 4°C vortex->centrifuge transfer Transfer 200 µL of supernatant to autosampler vial centrifuge->transfer inject Inject 2-5 µL into LC-MS/MS system transfer->inject end End: Analysis inject->end

Figure 2: Plasma sample protein precipitation workflow.
LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters

ParameterCondition
Column Zorbax SB-Aq (4.6 x 250 mm, 5 µm) or equivalent C18 column[1]
Mobile Phase Isocratic: 42% Methanol, 58% 0.05% Formic Acid in Water[1]
Flow Rate 1.0 mL/min (split to 500 µL/min before MS)[1]
Injection Volume 2 µL[1]
Column Temp. 30°C[1]
Autosampler Temp. 4°C[1]

Mass Spectrometry (MS) Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V[1]
Source Temp. 400°C[1]
MRM Transitions Cefuroxime: m/z 423.0 → 317.9[1]this compound: m/z 426.0 → 320.9 (Predicted)
Collision Energy Cefuroxime: -10 V[1]this compound: Optimized around -10 V
Dwell Time 200 ms[1]

Method Validation Summary

The performance of the analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation results for Cefuroxime assays in human plasma.

Table 1: Linearity and Sensitivity

ParameterResult
Linearity Range 0.0525 - 21.0 µg/mL[1]
Correlation Coefficient (r) > 0.999[1]
Weighting 1/x
Lower Limit of Quantification (LLOQ) 0.0525 µg/mL[1]

Table 2: Precision and Accuracy

QC Level (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC (0.0842) ≤ 2.84%[1]≤ 6.26%[1]90.92% - 101.8%[1]
Mid QC (1.68) ≤ 2.84%[1]≤ 6.26%[1]90.92% - 101.8%[1]
High QC (16.8) ≤ 2.84%[1]≤ 6.26%[1]90.92% - 101.8%[1]

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Cefuroxime 89.44% - 91.94%[1]109.8% - 111.4%[1]
Internal Standard ~92.32%[1]~108.8%[1]

Note: The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects and ensure consistent recovery.

Table 4: Stability

Stability ConditionDurationResult
Short-term (Room Temp) 6 hoursStable[1]
Freeze-Thaw Cycles 3 cyclesStable[1]
Long-term (-20°C) 145 daysStable[1]
Post-preparative (Autosampler at 4°C) 20 hoursStable[1]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Cefuroxime in human plasma. The simple protein precipitation extraction is fast and efficient, yielding high recovery. The use of the stable isotope-labeled internal standard, this compound, ensures the highest level of accuracy and precision, making this method highly suitable for regulated bioanalysis in support of clinical and pharmaceutical studies.

References

Application Note: High-Throughput Quantification of Cefuroxime in Human Plasma by LC-MS/MS using Cefuroxime-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cefuroxime in human plasma. The method utilizes Cefuroxime-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical research. The method has been validated according to industry-standard guidelines, demonstrating excellent linearity, accuracy, precision, and recovery.

Introduction

Cefuroxime is a second-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections.[1] Accurate and reliable quantification of Cefuroxime in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of Cefuroxime in human plasma. The use of this compound as an internal standard minimizes variability associated with sample preparation and matrix effects, leading to highly reliable quantitative results.

Experimental

Materials and Reagents
  • Cefuroxime (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (Blank)

Equipment
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher Scientific, Agilent)

  • Analytical Balance

  • Centrifuge

  • Pipettes

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Cefuroxime: Accurately weigh and dissolve the reference standard in methanol.

    • This compound: Accurately weigh and dissolve the internal standard in methanol.

  • Working Standard Solutions:

    • Prepare a series of Cefuroxime working standards by serially diluting the stock solution with 50:50 (v/v) methanol:water to achieve concentrations for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with acetonitrile.

Sample Preparation Protocol
  • Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

  • Pipette 50 µL of blank human plasma, calibration standards, QC samples, or unknown samples into the corresponding tubes.

  • Add 200 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.05
2.595
3.595
3.65
5.05

Mass Spectrometry:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transitions
AnalyteQ1 (m/z)
Cefuroxime423.0
This compound (IS)426.0
Dwell Time100 ms
Collision GasNitrogen
Ion Spray Voltage-4500 V
Temperature500 °C

Method Validation

The method was validated for linearity, accuracy, precision, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 10 to 5000 ng/mL. The coefficient of determination (r²) was >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (Low, Medium, and High).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC304.2102.55.1101.8
Mid QC5003.198.74.599.2
High QC40002.8101.23.9100.5
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3092.598.2
Mid QC50094.199.5
High QC400093.8101.1

Results and Discussion

The developed LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Cefuroxime in human plasma. The simple protein precipitation sample preparation is rapid and effective. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for any variability during the analytical process. The method validation results demonstrate that this method meets the requirements for bioanalytical applications.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) is_addition Add IS (this compound) in Acetonitrile (200 µL) plasma->is_addition vortex1 Vortex Mix (30s) is_addition->vortex1 centrifuge Centrifuge (10,000 x g, 5 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for Cefuroxime quantification.

method_validation cluster_parameters Validation Parameters Method Validation Method Validation Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Recovery Recovery Method Validation->Recovery Matrix Effect Matrix Effect Method Validation->Matrix Effect Stability Stability Method Validation->Stability Accuracy->Precision Recovery->Matrix Effect

Caption: Key parameters for bioanalytical method validation.

References

Application Note and Protocol for the Quantification of Cefuroxime in Human Plasma using Cefuroxime-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Cefuroxime in human plasma using a stable isotope-labeled internal standard, Cefuroxime-d3. The methodology is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.

Introduction

Cefuroxime is a widely used second-generation cephalosporin antibiotic.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[3][4][5] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision.[6] This protocol details a robust method for the analysis of Cefuroxime in human plasma.

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • Cefuroxime reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., Welch, Ultimate XB C18)[6]

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions: Prepare individual stock solutions of Cefuroxime and this compound in a suitable solvent, such as a mixture of 50% acetonitrile in water with 1% formic acid.[6]

  • Working Standard Solutions: Serially dilute the Cefuroxime stock solution with the same solvent to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting Cefuroxime from plasma samples.[3][4][7]

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[8]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of Cefuroxime. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography:

ParameterRecommended Condition
Column Welch, Ultimate XB C18[6]
Mobile Phase A gradient of 50% acetonitrile in water with 1% formic acid[6]
Flow Rate 0.8 mL/min[6]
Injection Volume 5-10 µL
Column Temperature 30°C[3]

Mass Spectrometry:

ParameterRecommended Condition
Ionization Mode Negative Ion Electrospray (ESI-)[6]
Multiple Reaction Monitoring (MRM) Transitions Cefuroxime: m/z 423.2 → 207.0 this compound: m/z 426.2 → 210.0[6]
Collision Energy Optimized for the specific instrument
Source Temperature Optimized for the specific instrument

Data Presentation

The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below. While specific data for a this compound protocol is limited in the provided search results, typical performance characteristics for Cefuroxime assays are presented.

Table 1: Typical Linearity and Sensitivity of Cefuroxime Assays

ParameterTypical ValueReference
Linearity Range10 - 10,000 ng/mL[6]
Lower Limit of Quantitation (LLOQ)10 ng/mL[6]
Correlation Coefficient (r²)> 0.99[9]

Table 2: Typical Accuracy and Precision of Cefuroxime Assays

ParameterTypical ValueReference
Intra-day Precision (%CV)< 15%[3][4]
Inter-day Precision (%CV)< 15%[3][4]
Accuracy (% Bias)Within ±15%[3][4]

Table 3: Typical Recovery and Matrix Effect of Cefuroxime Assays

ParameterTypical ValueReference
Extraction Recovery89.44% - 92.32%[3][4]
Matrix EffectMinimal and compensated by IS

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of Cefuroxime in human plasma using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample/ Calibration Standard/QC is_add Add this compound (IS) plasma->is_add ppt Protein Precipitation (e.g., Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Cefuroxime Concentration calibration->quantification

Caption: Workflow for Cefuroxime analysis using this compound.

Conclusion

This protocol provides a comprehensive framework for the reliable quantification of Cefuroxime in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS analysis ensures high accuracy, precision, and robustness, making this method suitable for a wide range of clinical and research applications. Adherence to established bioanalytical method validation guidelines is essential to ensure the quality and reliability of the generated data.

References

Application Notes and Protocols for Cefuroxime Analysis using Cefuroxime-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative analysis of Cefuroxime in human plasma using Cefuroxime-d3 as an internal standard. The methodologies are intended for researchers, scientists, and drug development professionals.

Overview

Cefuroxime is a widely used second-generation cephalosporin antibiotic. Accurate quantification of Cefuroxime in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.[1]

This document outlines two common and effective sample preparation techniques: Protein Precipitation and Solid-Phase Extraction (SPE) .

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While the focus of this document is on sample preparation, the subsequent analysis is typically performed using LC-MS/MS. The following table summarizes typical LC-MS/MS conditions for Cefuroxime analysis.

ParameterTypical Conditions
LC Column BEH C18 (2.1 x 50 mm, 3.5 µm)[1] or Zorbax SB-Aq (4.6 x 250 mm, 5 µm)[2]
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile[1]
Flow Rate 0.3 mL/min[1]
Gradient Gradient elution is typically used.
Injection Volume 2 µL[2]
Ionization Mode Electrospray Ionization (ESI), often in negative mode[1] or positive mode[3]
MS/MS Transitions Cefuroxime: m/z 423.0 → 207.1[1]this compound: m/z 426.0 → [Product Ion][1]

Note: The specific product ion for this compound should be determined by direct infusion.

Sample Preparation Protocols

Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis.[2][4]

plasma Plasma Sample (e.g., 200 µL) is_addition Add this compound Internal Standard plasma->is_addition precipitation Add Precipitation Solvent (e.g., Methanol, 600 µL) is_addition->precipitation vortex Vortex Mix precipitation->vortex centrifuge Centrifuge (e.g., 13000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Protein Precipitation Workflow for Cefuroxime Analysis.

  • Sample Aliquoting: Pipette 200 µL of thawed and vortexed human plasma into a microcentrifuge tube.[2]

  • Internal Standard Spiking: Add 20 µL of the this compound working solution (e.g., 10 µg/mL in 10% methanol) to the plasma sample.[1][2]

  • Protein Precipitation: Add 600 µL of cold methanol to the tube to precipitate the plasma proteins.[2]

  • Mixing: Vortex the mixture thoroughly for 30 seconds.[2]

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an aliquot (e.g., 2 µL) of the supernatant into the LC-MS/MS system for analysis.[2]

ParameterResult
Linearity Range 0.0525 – 21.0 µg/mL[2]
Accuracy > 90.92%[2]
Precision (Intra- and Inter-day) < 6.26%[2]
Extraction Recovery 89.44% – 92.32%[2]
Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by removing more interfering matrix components.[5][6] An on-line SPE method using a strong anion exchange (SAX) sorbent has been shown to be effective for Cefuroxime.[5][7]

plasma Spiked Plasma Sample injection Direct Injection onto On-line SPE-LC System plasma->injection spe_column Load onto SAX SPE Column injection->spe_column matrix_depletion Wash with 10 mM o-PA (aqueous) to Deplete Matrix spe_column->matrix_depletion elution Elute Cefuroxime to Analytical Column with ACN/10 mM o-PA matrix_depletion->elution analysis LC-MS/MS Analysis elution->analysis

Caption: On-line Solid-Phase Extraction Workflow.

This protocol is adapted from an on-line SPE-LC method and can be performed off-line with appropriate modifications.[5][7]

  • Sample Preparation: Spike plasma samples with the this compound internal standard.

  • SPE Cartridge Conditioning: Condition a strong anion exchange (SAX) SPE cartridge sequentially with methanol and then equilibration buffer (e.g., 10 mM ortho-phosphoric acid).

  • Sample Loading: Load the plasma sample directly onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with 3.0 mL of 10 mM ortho-phosphoric acid to remove high molecular weight matrix components.[7]

  • Elution: Elute Cefuroxime and this compound from the cartridge using a mixture of acetonitrile and 10 mM ortho-phosphoric acid (e.g., 50:50, v/v).[7]

  • Evaporation and Reconstitution (for off-line SPE): Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

ParameterResult
Linearity Range 5.00 – 200.00 µg/mL[5][7]
Recovery > 90%[5][7]
Precision (RSD) ≤ 2.82%[5][7]
Limit of Detection (LOD) 1.03 µg/mL[5][7]
Limit of Quantification (LOQ) 3.11 µg/mL[5][7]

Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is critical for accurate quantification.

stock_cef Cefuroxime Stock (e.g., 4 mg/mL in 50% Methanol) work_cef Cefuroxime Working Standards (Dilute Stock with 10% Methanol) stock_cef->work_cef qc_stock QC Stock Solutions (Prepared similarly to Cefuroxime Stock) stock_cef->qc_stock stock_is This compound Stock (e.g., 1 mg/mL in DMSO) work_is This compound Working IS (e.g., 10 µg/mL in 10% Methanol) stock_is->work_is qc_work QC Working Solutions qc_stock->qc_work

Caption: Preparation of Stock and Working Solutions.

  • Cefuroxime Stock Solution: Prepare a stock solution of Cefuroxime at a concentration of 4 mg/mL in 50% methanol.[1]

  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in DMSO.[1]

  • Cefuroxime Working Standards: Serially dilute the Cefuroxime stock solution with 10% methanol to prepare working standards at concentrations such as 2000, 1600, 1000, 500, 200, 100, 40, and 20 µg/mL.[1]

  • This compound Working Solution: Dilute the this compound stock solution with 10% methanol to a final concentration of 10 µg/mL.[1]

  • Quality Control (QC) Samples: Prepare separate stock solutions for low, medium, and high QC concentrations (e.g., 60 µg/mL, 500 µg/mL, and 1500 µg/mL) and dilute them similarly to the working standards.[1]

  • Storage: Store all stock solutions at -40°C, protected from light, until analysis.[1]

Conclusion

Both protein precipitation and solid-phase extraction are viable techniques for the preparation of plasma samples for Cefuroxime analysis. Protein precipitation offers speed and simplicity, making it ideal for large sample batches. Solid-phase extraction provides cleaner extracts, which can improve analytical sensitivity and reduce matrix effects. The choice of method will depend on the specific requirements of the study, such as the desired limit of quantification and the available instrumentation. The use of this compound as an internal standard is highly recommended for both methods to ensure the highest quality of quantitative data.

References

Application Note: Quantification of Cefuroxime in Human Urine using Cefuroxime-d3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Cefuroxime in human urine samples. The method employs a stable isotope-labeled internal standard, Cefuroxime-d3, to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by analysis using a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the accurate measurement of Cefuroxime in urine.

Introduction

Cefuroxime is a widely prescribed second-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] Monitoring its concentration in urine is crucial for understanding its pharmacokinetic profile, as the majority of the drug is excreted unchanged through the kidneys.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects. While published methods for Cefuroxime in urine exist, they often utilize other internal standards.[4] This application note outlines a comprehensive protocol specifically designed for the use of this compound.

Experimental

Materials and Reagents
  • Cefuroxime sodium salt (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human urine

Instrumentation
  • Liquid Chromatograph (e.g., UHPLC system)

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Standard Solutions

Stock solutions of Cefuroxime and this compound were prepared in water at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a water/methanol (50:50, v/v) mixture. A working internal standard solution of this compound was prepared at a suitable concentration (e.g., 1 µg/mL) in the same diluent. All solutions were stored at -20°C.

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • To 100 µL of urine sample, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient As required to achieve separation

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cefuroxime 425.1207.120
This compound 428.1210.120

Note: The exact MRM transitions and collision energies for this compound should be optimized by direct infusion.

Method Validation (Expected Performance)

The following tables summarize the expected performance characteristics of the method, based on typical results for similar assays.[5]

Table 1: Linearity and Range

AnalyteRange (ng/mL)
Cefuroxime10 - 10,000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low 30< 15< 1585 - 115
Medium 500< 15< 1585 - 115
High 8000< 15< 1585 - 115

Table 3: Recovery

AnalyteLow QC (%)Medium QC (%)High QC (%)
Cefuroxime > 85> 85> 85
This compound > 85> 85> 85

Experimental Workflow and Protocols

The following diagrams illustrate the key workflows for this application.

G cluster_0 Sample Preparation Workflow Urine Urine Sample (100 µL) IS Add this compound (IS) Urine->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Evaporate Evaporate Supernatant Vortex_Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Sample preparation workflow for Cefuroxime in urine.

G cluster_1 LC-MS/MS Analysis Workflow Inject Inject Reconstituted Sample LC Chromatographic Separation (C18 Column) Inject->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detect Detector MS2->Detect Quantify Data Acquisition & Quantification Detect->Quantify

References

Application Note: Utilizing Cefuroxime-d3 for Enhanced Accuracy in Stability-Indicating Studies of Cefuroxime Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stability testing is a critical component in the development of pharmaceutical formulations to ensure their safety, efficacy, and quality over a defined storage period. Cefuroxime, a second-generation cephalosporin antibiotic, is susceptible to degradation under various environmental conditions. Therefore, a robust stability-indicating analytical method is essential for accurately quantifying the active pharmaceutical ingredient (API) and its degradation products. The use of a stable isotope-labeled internal standard, such as Cefuroxime-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers significant advantages in terms of analytical precision and accuracy. This application note provides a detailed protocol for conducting stability studies of Cefuroxime formulations using this compound as an internal standard.

Deuterium-labeled compounds are ideal internal standards for LC-MS/MS analysis as they exhibit similar chromatographic behavior and ionization efficiency to the unlabeled analyte, while being distinguishable by their mass-to-charge ratio (m/z).[1] This co-elution minimizes the effects of matrix suppression and variations in sample preparation, leading to more reliable quantification.

Key Benefits of Using this compound in Stability Studies:

  • Improved Accuracy and Precision: Minimizes variability introduced during sample preparation and analysis.

  • Enhanced Specificity: Clearly distinguishes the analyte from potential interfering substances and degradation products.

  • Reliable Quantification: Compensates for matrix effects and fluctuations in instrument response.

Experimental Protocols

This section details the protocols for conducting forced degradation studies and the subsequent analysis of Cefuroxime in the presence of its degradation products using a stability-indicating LC-MS/MS method with this compound as an internal standard.

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation pathways of Cefuroxime and to demonstrate the specificity of the analytical method.

a. Preparation of Stock Solution: Prepare a stock solution of Cefuroxime at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water, depending on the formulation).

b. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the Cefuroxime stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 10 µg/mL with mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the Cefuroxime stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 90 minutes.[2][3] Neutralize with 0.1 N HCl and dilute to a final concentration of 10 µg/mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the Cefuroxime stock solution, add 1 mL of 30% H₂O₂.[2] Keep the mixture at room temperature for 90 minutes. Dilute to a final concentration of 10 µg/mL with mobile phase.

  • Thermal Degradation: Place the solid Cefuroxime drug substance in a hot air oven at 50°C for 5 days.[2] Subsequently, prepare a 10 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid Cefuroxime drug substance to direct sunlight for 5 days.[2] Subsequently, prepare a 10 µg/mL solution in the mobile phase.

LC-MS/MS Analytical Method

a. Preparation of Standard and Sample Solutions:

  • Cefuroxime Standard Solutions: Prepare a series of calibration standards of Cefuroxime in the mobile phase, ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Working Internal Standard Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in the mobile phase.

  • Sample Preparation: To 100 µL of each stressed sample, add 100 µL of the working internal standard solution (this compound, 100 ng/mL). Vortex and inject into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC System UHPLC System
Column C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Cefuroxime: [M+H]⁺ or [M-H]⁻ → specific product ionthis compound: [M+H]⁺ or [M-H]⁻ → specific product ion
Collision Energy Optimized for each transition

Data Presentation

The following tables summarize the quantitative data from the forced degradation studies of Cefuroxime.

Table 1: Summary of Forced Degradation Studies of Cefuroxime

Stress ConditionTimeTemperature% Cefuroxime Remaining
0.1 N HCl90 minutesRoom Temperature29.06%[2]
0.1 N NaOH90 minutesRoom Temperature29.56%[2]
30% H₂O₂90 minutesRoom Temperature32.10%[2]
Thermal5 days50°C75.33%[2]
Photolytic5 daysSunlight72.88%[2]

Table 2: Stability of Cefuroxime under Hydrolytic and Oxidative Stress Over Time

Stress ConditionTime% Cefuroxime Remaining
0.1 N NaOH90 minutes29.56%[2]
3 daysComplete Degradation[2]
0.1 N HCl90 minutes29.06%[2]
3 daysComplete Degradation[2]
30% H₂O₂90 minutes32.10%[2]
3 daysComplete Degradation[2]

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using an isotopically labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Formulation Cefuroxime Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Formulation->Forced_Degradation Stressed_Sample Stressed Sample Forced_Degradation->Stressed_Sample Spiking Spike with This compound (IS) Stressed_Sample->Spiking Final_Sample Final Sample for Analysis Spiking->Final_Sample LC_Separation LC Separation Final_Sample->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio of Cefuroxime / this compound) MS_Detection->Quantification Report Stability Report Quantification->Report

Caption: Experimental workflow for the stability study of Cefuroxime formulations.

G cluster_0 Sample Introduction & Ionization cluster_1 Mass Analyzer (Q1) cluster_2 Collision Cell (Q2) cluster_3 Mass Analyzer (Q3) cluster_4 Detector & Quantification Cefuroxime Cefuroxime (Analyte) Precursor_Cef Precursor Ion (m/z of Cefuroxime) Cefuroxime->Precursor_Cef Cefuroxime_d3 This compound (Internal Standard) Precursor_Cef_d3 Precursor Ion (m/z of this compound) Cefuroxime_d3->Precursor_Cef_d3 Fragmentation_Cef Fragmentation Precursor_Cef->Fragmentation_Cef Fragmentation_Cef_d3 Fragmentation Precursor_Cef_d3->Fragmentation_Cef_d3 Product_Cef Product Ion (m/z of Cefuroxime fragment) Fragmentation_Cef->Product_Cef Product_Cef_d3 Product Ion (m/z of this compound fragment) Fragmentation_Cef_d3->Product_Cef_d3 Ratio Peak Area Ratio (Analyte / IS) Product_Cef->Ratio Product_Cef_d3->Ratio

Caption: Principle of quantification using a stable isotope-labeled internal standard in LC-MS/MS.

Conclusion

The use of this compound as an internal standard in a stability-indicating LC-MS/MS method provides a robust and reliable approach for the analysis of Cefuroxime and its degradation products in pharmaceutical formulations. This methodology ensures high accuracy and precision, which is crucial for regulatory submissions and for guaranteeing the quality and safety of the final drug product. The protocols and data presented in this application note can be adapted for the stability testing of various Cefuroxime formulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Cefuroxime-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Cefuroxime-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on method development, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS/MS analysis?

A1: this compound is a stable isotope-labeled version of the antibiotic Cefuroxime. It is commonly used as an internal standard (IS) in LC-MS/MS methods for the quantification of Cefuroxime in various biological matrices.[1] Because it has a slightly higher molecular weight than Cefuroxime due to the deuterium atoms, it can be distinguished by the mass spectrometer, while its chemical and physical properties are nearly identical. This allows for accurate correction of variations that may occur during sample preparation and analysis.

Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Cefuroxime and this compound?

A2: For accurate quantification, specific precursor-to-product ion transitions are monitored. While optimal transitions should be determined empirically on your instrument, common transitions are:

  • Cefuroxime: m/z 423.0 → 317.9[2]

  • This compound: The precursor ion will be shifted by +3 Da (m/z 426.0). The product ion may or may not be shifted depending on the location of the deuterium labels. It is crucial to determine the optimal product ion by direct infusion of a this compound standard.

Q3: What type of sample preparation is recommended for plasma samples containing this compound?

A3: Protein precipitation is a simple and effective method for extracting Cefuroxime and this compound from plasma samples.[2][3][4] This typically involves adding a precipitating agent like methanol or acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest, is then injected into the LC-MS/MS system.

Q4: Which ionization mode is best suited for this compound analysis?

A4: Negative electrospray ionization (ESI) mode is commonly used and has been shown to be more sensitive for the analysis of Cefuroxime.[2][3] This is due to the presence of a readily ionizable carboxylic acid group in the Cefuroxime molecule.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound Incorrect MRM transition settings.Infuse a this compound standard solution directly into the mass spectrometer to determine the correct precursor and product ion m/z values.
Inefficient ionization.Optimize ion source parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas). Ensure the mobile phase composition is amenable to good ionization (e.g., slightly acidic or basic modifiers).
Sample degradation.Cefuroxime is known to be unstable in certain matrices and temperatures.[5] Prepare fresh stock solutions and quality control samples. Store samples at appropriate temperatures (e.g., -20°C or -80°C) and analyze them as soon as possible after preparation.[5]
Poor Peak Shape (Tailing, Fronting, or Broadening) Inappropriate mobile phase composition.Adjust the organic modifier (e.g., methanol, acetonitrile) and aqueous component (e.g., water with formic acid or ammonium formate) ratios. An isocratic mobile phase of methanol and 0.05% formic acid in water has been shown to be effective.[2]
Unsuitable HPLC/UHPLC column.A C18 column is commonly used for the separation of Cefuroxime.[2][6] Consider using a column with a different chemistry or particle size if peak shape issues persist.
Column temperature is not optimal.Optimize the column temperature. A temperature of around 30-40°C is a good starting point.[2][7]
High Background Noise or Interferences Matrix effects from the sample.Improve the sample preparation method. If using protein precipitation, ensure complete precipitation and clean transfer of the supernatant. Consider solid-phase extraction (SPE) for cleaner extracts.
Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Inconsistent Results or Poor Reproducibility Inconsistent sample preparation.Ensure precise and consistent pipetting of the sample, internal standard, and precipitation solvent. Use an automated liquid handler for improved precision if available.
Instability of the analyte in the autosampler.Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of Cefuroxime and this compound in prepared samples.[2]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is adapted from a method for the analysis of Cefuroxime in human plasma.[2]

  • To a 200 µL aliquot of plasma sample, add 20 µL of this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 600 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for another 30 seconds.

  • Centrifuge the sample at 13,000 rpm for 5 minutes.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Parameters

The following are typical starting parameters for the chromatographic separation of Cefuroxime and this compound.[2]

ParameterValue
Column Agilent Zorbax SB-Aq (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol / 0.05% Formic Acid in Water (42:58, v/v)
Flow Rate 1.0 mL/min (with a 1:1 split before the mass spectrometer)
Injection Volume 2 µL
Column Temperature 30°C
Autosampler Temp. 4°C
Mass Spectrometry Parameters

These parameters are a starting point and should be optimized for your specific instrument.[2]

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI)
MRM Transition (Cefuroxime) m/z 423.0 → 317.9
MRM Transition (this compound) Determine by direct infusion (Precursor expected at m/z 426.0)
Ion Spray Voltage -4500 V
Source Temperature 400°C
Collision Gas Nitrogen
Dwell Time 200 ms

Quantitative Data Summary

The following table summarizes typical performance characteristics of an LC-MS/MS method for Cefuroxime using a deuterated internal standard.

Parameter Typical Value Reference
Linearity Range 0.0525 – 21.0 µg/mL[2]
Correlation Coefficient (r) > 0.999[2]
Intra-day Precision (%RSD) < 6.3%[2]
Inter-day Precision (%RSD) < 6.3%[2]
Accuracy 90.9% - 109.1%[2]
Extraction Recovery 89.4% - 92.3%[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Add_IS Add this compound IS Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify troubleshooting_logic Start Start Troubleshooting Problem Identify the Problem (e.g., No Signal, Poor Peak Shape) Start->Problem No_Signal No/Low Signal Problem->No_Signal No Signal Poor_Peak Poor Peak Shape Problem->Poor_Peak Poor Peak Shape High_Noise High Background Noise Problem->High_Noise High Noise Check_MRM Verify MRM Transitions (Direct Infusion) No_Signal->Check_MRM Optimize_Source Optimize Ion Source Parameters Check_MRM->Optimize_Source Check_Stability Assess Sample Stability Optimize_Source->Check_Stability End Problem Resolved Check_Stability->End Adjust_Mobile_Phase Adjust Mobile Phase Composition Poor_Peak->Adjust_Mobile_Phase Check_Column Evaluate Column Performance Adjust_Mobile_Phase->Check_Column Check_Column->End Improve_Cleanup Improve Sample Cleanup High_Noise->Improve_Cleanup Check_System Check System for Contamination Improve_Cleanup->Check_System Check_System->End

References

Technical Support Center: Cefuroxime Analysis with Cefuroxime-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Cefuroxime using its deuterated internal standard, Cefuroxime-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental analysis, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound preferred for the quantitative analysis of Cefuroxime?

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte (Cefuroxime), it exhibits very similar behavior during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.

Q2: What are the most common sources of interference when using this compound?

The most common interferences include:

  • Isotopic Contribution: Natural abundance of isotopes in Cefuroxime can contribute to the signal of this compound, and vice-versa, especially if the mass difference is small.

  • Chromatographic Co-elution Issues: Incomplete co-elution of Cefuroxime and this compound can lead to differential matrix effects.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard differently if they do not co-elute perfectly.

  • Contamination: Any contamination in the LC-MS/MS system can introduce interfering peaks.

  • Stability Issues: Degradation of Cefuroxime or this compound during sample collection, storage, or processing can lead to inaccurate results.

Q3: Can Cefuroxime and this compound have different retention times?

Yes, it is possible. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This phenomenon, known as the "isotope effect," is due to the minor differences in physicochemical properties caused by the heavier deuterium atoms. Even a small difference in retention time can expose the analyte and internal standard to different matrix effects, potentially compromising the accuracy of the results.

Q4: How can I assess the stability of Cefuroxime and this compound in my samples?

Stability should be evaluated under various conditions that mimic the sample lifecycle in your laboratory. This includes:

  • Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that reflects the sample handling time.

  • Long-Term Stability: Determine stability in the storage freezer over a prolonged period.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for Cefuroxime and/or this compound

Possible Causes & Solutions

CauseRecommended Action
Inappropriate Mobile Phase pH Cefuroxime is an acidic compound. Ensure the mobile phase pH is optimized for good peak shape. A common mobile phase includes a mixture of methanol or acetonitrile with an acidic aqueous component like formic acid.[1]
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent, or if necessary, replace the column.
Secondary Interactions with Column Consider using a column with a different stationary phase or adding a competing agent to the mobile phase.
Issue 2: High Variability in this compound Response Across a Batch

Possible Causes & Solutions

CauseRecommended Action
Inconsistent Sample Preparation Ensure consistent and precise pipetting of the internal standard and other reagents. Automating the liquid handling steps can improve reproducibility.
Differential Matrix Effects This may occur if Cefuroxime and this compound are not perfectly co-eluting. Re-optimize the chromatographic method to achieve better co-elution.
Ion Source Contamination Clean the ion source of the mass spectrometer.
Internal Standard Stability Issues Re-evaluate the stability of the this compound stock and working solutions.
Issue 3: Inaccurate Quantification - Bias in Quality Control (QC) Samples

Possible Causes & Solutions

CauseRecommended Action
Isotopic Contribution/Cross-Talk Check the isotopic purity of the this compound standard. If significant unlabeled Cefuroxime is present, it will lead to a positive bias. Also, check for the contribution of the M+3 isotope of Cefuroxime to the this compound signal.
Poor Chromatographic Resolution If Cefuroxime and this compound are not baseline resolved from interfering peaks from the matrix, this can lead to inaccurate integration and quantification. Optimize the chromatographic method to improve resolution.
Calibration Curve Issues Ensure the calibration range is appropriate for the expected sample concentrations and that the curve is linear and well-defined.
Incorrect Internal Standard Concentration Verify the concentration of the this compound working solution.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting Cefuroxime from plasma samples.[1]

  • To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 600 µL of cold methanol (or acetonitrile) to precipitate the proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters (Illustrative)

The following are typical starting parameters for the analysis of Cefuroxime. Optimization will be required for your specific instrumentation and application.

ParameterTypical Value
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transitions Cefuroxime: [M+H]+ → fragment ionsthis compound: [M+H]+ → corresponding fragment ions

Note: Specific MRM transitions need to be optimized by infusing pure standards of Cefuroxime and this compound into the mass spectrometer.

Visualizations

Troubleshooting_Workflow cluster_is Internal Standard Issues cluster_peaks Chromatography Issues cluster_cal Quantification Issues start Inaccurate Cefuroxime Quantification check_is Check this compound Response Variability start->check_is check_peaks Examine Peak Shape & Resolution start->check_peaks check_cal Review Calibration Curve start->check_cal is_stable Consistent IS Response? check_is->is_stable peaks_good Good Peak Shape & Resolution? check_peaks->peaks_good cal_good Calibration Curve Linear & Accurate? check_cal->cal_good is_prep Verify Sample Prep & IS Concentration is_stable->is_prep No is_matrix Investigate Differential Matrix Effects is_stable->is_matrix No end_node Accurate Quantification Achieved is_prep->end_node is_matrix->end_node optimize_lc Optimize LC Method (Mobile Phase, Gradient, Column) peaks_good->optimize_lc No optimize_lc->end_node check_isotopic Check for Isotopic Contribution/Cross-Talk cal_good->check_isotopic No check_isotopic->end_node

Caption: Troubleshooting workflow for inaccurate Cefuroxime quantification.

Logical_Relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Key Properties for Accurate Quantification Cefuroxime Cefuroxime Coelution Co-elution Cefuroxime->Coelution Ionization Similar Ionization Efficiency Cefuroxime->Ionization Extraction Identical Extraction Recovery Cefuroxime->Extraction Cefuroxime_d3 This compound Cefuroxime_d3->Coelution Cefuroxime_d3->Ionization Cefuroxime_d3->Extraction Accurate_Quant Accurate Quantification Coelution->Accurate_Quant Mitigates Ionization->Accurate_Quant Ensures Extraction->Accurate_Quant Corrects for Matrix_Effects Matrix Effects Matrix_Effects->Coelution Matrix_Effects->Ionization

Caption: Relationship between analyte, IS, and accurate quantification.

References

Cefuroxime-d3 Stability in Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Cefuroxime-d3 in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterated form of Cefuroxime, a second-generation cephalosporin antibiotic. In bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Its chemical and physical properties are nearly identical to the non-deuterated (endogenous) Cefuroxime, but it has a different mass. This allows for accurate quantification of Cefuroxime in biological samples by correcting for variability during sample preparation and analysis.

Q2: How stable is this compound in its solid form?

As a solid, this compound is stable for at least four years when stored at -20°C.

Q3: What is the expected stability of this compound in biological matrices like plasma and urine?

Q4: What are the common stability issues encountered with deuterated internal standards like this compound?

Potential issues include:

  • Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding environment (e.g., water in the biological matrix or mobile phase). This can lead to a decrease in the signal of the deuterated internal standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.

  • Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time between the analyte and the internal standard. This can be problematic if it leads to differential matrix effects.

  • Purity: The deuterated standard should be of high isotopic purity to avoid interference with the quantification of the native analyte.

Q5: How can I assess the stability of this compound in my own experiments?

Stability should be evaluated under conditions that mimic sample handling and storage in your laboratory. This includes:

  • Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that reflects the sample processing time.

  • Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage period.

  • Stock Solution Stability: Confirm the stability of your this compound stock and working solutions under their storage conditions.

Troubleshooting Guides

Issue 1: Inconsistent or decreasing internal standard (this compound) response across an analytical run.

Potential Cause Troubleshooting Step
Degradation of this compound in the autosampler. Cefuroxime is known to be unstable at room temperature. Ensure the autosampler is temperature-controlled (e.g., set to 4°C). Analyze a set of freshly prepared quality control (QC) samples at the beginning and end of the run to assess for degradation.
Instability of this compound in the processed sample. Re-evaluate the short-term stability of this compound in the final extracted solvent. It may be necessary to minimize the time between sample processing and injection.
Precipitation of this compound in the autosampler vial. Check the solubility of this compound in the final reconstitution solvent. If solubility is an issue, consider changing the solvent composition.
Adsorption to vials or tubing. Use silanized glass or low-binding polypropylene vials and tubing to minimize adsorption.

Issue 2: High variability in the analyte/internal standard peak area ratio for quality control samples.

Potential Cause Troubleshooting Step
Differential matrix effects between Cefuroxime and this compound. A slight chromatographic shift between the analyte and internal standard can lead to different degrees of ion suppression or enhancement. Optimize the chromatography to ensure co-elution. Evaluate matrix effects by comparing the response in post-extraction spiked matrix samples to that in neat solution.
Isotopic exchange. While less common for the labeled position in this compound (methoxy group), it is a possibility. Analyze a blank matrix sample spiked only with this compound to see if a signal appears at the mass transition of unlabeled Cefuroxime.
Inconsistent sample processing. Ensure consistent timing and execution of all sample preparation steps (e.g., protein precipitation, evaporation, reconstitution).

Stability of Cefuroxime in Biological Matrices (as a proxy for this compound)

The following tables summarize the stability of unlabeled Cefuroxime in various biological matrices under different storage conditions, as reported in the scientific literature. This data can be used as a guideline for handling samples containing this compound.

Table 1: Stability of Cefuroxime in Human Plasma

Storage ConditionDurationStability
Room Temperature (~22-25°C)6 hoursStable[4]
Room Temperature (~22-25°C)24 hoursStable[1]
4°C (Autosampler)20 hoursStable[4]
4°C72 hoursStable[1]
-20°C145 daysStable[4]
-80°C1 yearStable[1]
Freeze-Thaw Cycles (from -20°C)3 cyclesStable[4]

Table 2: Stability of Cefuroxime in Human Blood and Urine

MatrixStorage ConditionDurationStability
BloodRoom Temperature (+23°C)UnstableHighly unstable[2][3]
Blood4°CUnstableSignificant degradation[2][3]
Blood-15°C~86-105 daysGradual decrease[2][3]
UrineRoom Temperature (+23°C)UnstableHighly unstable[2][3]
Urine4°C~66 daysGradual decrease[2][3]
Urine-15°C~132 daysGradual decrease[2][3]

Experimental Protocols

Protocol 1: General Workflow for Assessing this compound Stability in Plasma

This protocol outlines a general procedure for evaluating the freeze-thaw, short-term, and long-term stability of this compound in plasma.

  • Preparation of Quality Control (QC) Samples:

    • Spike a pool of blank human plasma with known concentrations of Cefuroxime to prepare low and high QC samples.

    • Spike these QC samples with the working concentration of this compound internal standard.

  • Freeze-Thaw Stability:

    • Subject a set of low and high QC samples to three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, then thaw them unassisted at room temperature.

    • After the third cycle, process and analyze the samples.

  • Short-Term (Bench-Top) Stability:

    • Thaw a set of low and high QC samples and keep them at room temperature for a predefined period (e.g., 4, 8, or 24 hours) before processing and analysis.

  • Long-Term Stability:

    • Store a set of low and high QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

    • Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).

  • Sample Analysis:

    • On the day of analysis, thaw the stability samples and a set of freshly prepared calibration standards and QC samples (as a reference).

    • Process all samples using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).

    • Calculate the concentrations of the stability samples against the freshly prepared calibration curve.

  • Acceptance Criteria:

    • The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis cluster_data Data Evaluation Prep_QC Prepare Low & High QC Samples in Matrix Spike_IS Spike with this compound IS Prep_QC->Spike_IS FT Freeze-Thaw Stability (e.g., 3 cycles) Spike_IS->FT ST Short-Term Stability (Bench-Top, e.g., 24h) Spike_IS->ST LT Long-Term Stability (e.g., -80°C for 6 months) Spike_IS->LT Prep_Cal Prepare Fresh Calibration Standards Process Process All Samples (Stability, QC, Calibrants) Prep_Cal->Process FT->Process ST->Process LT->Process LCMS LC-MS/MS Analysis Process->LCMS Calculate Calculate Concentrations LCMS->Calculate Compare Compare to Nominal Values (Acceptance: ±15%) Calculate->Compare

Caption: Workflow for assessing the stability of this compound in biological matrices.

Troubleshooting_Logic cluster_investigate Investigation Steps cluster_solution Potential Solutions Start Inconsistent IS Response or High CV in Ratios Check_Autosampler Check Autosampler Temperature and Run Duration Start->Check_Autosampler Check_Chromatography Evaluate Co-elution of Analyte and IS Start->Check_Chromatography Check_Sample_Prep Review Sample Preparation Consistency Start->Check_Sample_Prep Revalidate Re-evaluate Stability Check_Autosampler->Revalidate Check_Matrix_Effect Assess Differential Matrix Effects Check_Chromatography->Check_Matrix_Effect Check_Isotopic_Exchange Investigate Potential H/D Exchange Check_Chromatography->Check_Isotopic_Exchange Optimize_Chromo Optimize Chromatography Check_Matrix_Effect->Optimize_Chromo Check_Isotopic_Exchange->Revalidate Modify_Sample_Prep Modify Sample Preparation Check_Sample_Prep->Modify_Sample_Prep Optimize_Chromo->Revalidate Modify_Sample_Prep->Revalidate

Caption: Logical workflow for troubleshooting this compound stability issues.

References

Matrix effects in the analysis of Cefuroxime with Cefuroxime-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding matrix effects encountered during the analysis of Cefuroxime using its stable isotope-labeled internal standard, Cefuroxime-d3, by LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues observed during the bioanalysis of Cefuroxime that may be attributed to matrix effects.

Problem ID Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
CEF-ME-01 Inconsistent or low recovery of CefuroximeIon suppression or enhancement due to co-eluting matrix components.1. Optimize Chromatographic Separation: Adjust the gradient, mobile phase composition, or switch to a different column chemistry (e.g., HILIC, mixed-mode) to separate Cefuroxime from interfering matrix components.[1] 2. Enhance Sample Preparation: Implement a more rigorous sample clean-up technique. Move from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interferences.[1] 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[2]
CEF-ME-02 High variability in this compound internal standard response across samplesInconsistent matrix effects between different samples or issues with the internal standard itself.1. Evaluate Matrix Factor in Different Lots: Assess the matrix effect in at least six different lots of the biological matrix to understand inter-subject variability.[3][4] 2. Check for IS Purity and Stability: Ensure the isotopic purity of this compound is high and that no isotopic exchange is occurring.[5] 3. Investigate Co-eluting Metabolites: Metabolites of Cefuroxime or other co-administered drugs could be interfering with the internal standard.[1]
CEF-ME-03 Poor accuracy and precision in quality control (QC) samplesNon-uniform matrix effects across the concentration range of the calibration curve.1. Assess Matrix Effect at Low and High Concentrations: Evaluate the matrix factor at both low and high QC levels to check for concentration-dependent effects.[3] 2. Construct a Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
CEF-ME-04 Signal suppression or enhancement observed in post-column infusion experimentsPresence of endogenous matrix components, such as phospholipids, that alter the ionization efficiency of Cefuroxime and this compound.1. Modify Chromatographic Conditions: Adjust the elution gradient to avoid the co-elution of phospholipids.[6] 2. Employ Phospholipid Removal Strategies: Use specialized sample preparation products designed to remove phospholipids from the sample extract.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of Cefuroxime?

A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting compounds from the sample matrix.[1][3] In the analysis of Cefuroxime from biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer source.[3][6] This can lead to inaccurate and imprecise quantification of Cefuroxime, compromising the reliability of pharmacokinetic and bioequivalence studies.[1][3]

Q2: How does using this compound as an internal standard help mitigate matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS/MS analysis.[3][5] Because this compound is structurally and chemically almost identical to Cefuroxime, it co-elutes and experiences the same degree of ion suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.[3]

Q3: What are the common sources of matrix effects in plasma samples for Cefuroxime analysis?

A3: Common sources of matrix effects in plasma include:

  • Phospholipids: These are major components of cell membranes and are often co-extracted, causing significant ion suppression.[3]

  • Salts and Endogenous Small Molecules: These can alter the droplet formation and evaporation process in the electrospray ionization source.[3]

  • Proteins: Inadequate protein removal during sample preparation can lead to contamination of the LC-MS system and signal instability.[3]

  • Co-administered Drugs and their Metabolites: Other therapeutic agents taken by the subject can co-elute and interfere with the ionization of Cefuroxime or this compound.[1]

Q4: How can I experimentally assess the magnitude of the matrix effect for my Cefuroxime assay?

A4: The most common method is the post-extraction addition technique. This involves comparing the peak area of Cefuroxime spiked into the extract of a blank matrix sample to the peak area of Cefuroxime in a neat solution at the same concentration. The ratio of these responses is termed the "matrix factor" (MF).

Matrix Factor (MF) Calculation:

Formula Interpretation
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect.[1]

To account for the internal standard, the IS-normalized matrix factor is calculated:

Formula Interpretation
IS-Normalized MF = (MF of Cefuroxime) / (MF of this compound)An IS-normalized MF close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.[3]

Q5: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A5: Regulatory agencies like the FDA require the evaluation of matrix effects as part of bioanalytical method validation.[4] It is recommended to assess matrix effects using at least six different sources of the biological matrix.[3][4] While a stable isotope-labeled internal standard is expected to compensate for matrix effects, the variability of the internal standard response should also be monitored.[7] For a robust method, the coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be within an acceptable range, typically ≤15%.

Experimental Protocols

Protocol 1: Assessment of Matrix Factor using Post-Extraction Addition

  • Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the finalized sample preparation method.

  • Prepare Post-Spiked Samples: Spike the blank matrix extracts with Cefuroxime and this compound at low and high QC concentrations.

  • Prepare Neat Solutions: Prepare solutions of Cefuroxime and this compound in the mobile phase at the same low and high QC concentrations.

  • Analyze Samples: Inject the post-spiked samples and neat solutions into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Factor: Use the formulas provided in the FAQ section to calculate the matrix factor and the IS-normalized matrix factor for each lot of the matrix.

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects cluster_observation Observation cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_outcome Outcome A Inconsistent Results (Poor Accuracy/Precision) B Assess Matrix Effect (Post-Extraction Addition) A->B Suspect Matrix Effect C Evaluate IS Performance (Response Variability) A->C Suspect IS Issue D Optimize Sample Cleanup (SPE, LLE) B->D E Improve Chromatography (Gradient, Column) B->E F Sample Dilution B->F C->D C->E G Robust & Reliable Method D->G E->G F->G

Caption: A logical workflow for identifying and mitigating matrix effects.

References

Validation & Comparative

Validation of an Analytical Method for Cefuroxime using Cefuroxime-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated analytical method for the quantification of Cefuroxime in biological matrices using a deuterated internal standard, Cefuroxime-d3, against alternative methods. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry-based bioanalysis, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.

Performance Comparison of Analytical Methods for Cefuroxime

The following tables summarize the key validation parameters of an LC-MS/MS method utilizing this compound as an internal standard, compared to other validated methods for Cefuroxime analysis that employ different internal standards or analytical techniques.

Table 1: Method Performance using this compound as Internal Standard (LC-MS/MS)

Validation ParameterPerformance in Human PlasmaPerformance in Bone Tissue
Linearity Range 2 - 200 µg/mL4 - 400 µg/g
Correlation Coefficient (r²) 0.9980.994
Lower Limit of Quantification (LLOQ) 2 µg/mL4 µg/g
Intra-assay Precision (%RSD) < 15%< 15%
Inter-assay Precision (%RSD) < 15%< 15%
Accuracy 93.11% to 98.60%89.15% to 106.2%
Extraction Recovery 99.8% to 102.0%105.0% to 107.0%
Matrix Effect 2.34% to 2.91%3.13% to 5.17%

Data sourced from a validated LC-MS/MS assay.[1]

Table 2: Comparison with Alternative Analytical Methods for Cefuroxime in Human Plasma

MethodInternal StandardLinearity Range (µg/mL)LLOQ (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LC-MS/MS Tazobactam0.0525 - 21.00.0525< 2.84%< 6.26%90.92% to 101.8%
HPLC-UV Cefalexin0.2 - 12.00.20.46% - 1.71%3.53% - 4.52%94.5% to 100.0%
LC-MS/MS None63 - 6120 ng/mL63 ng/mL< 9.3%< 9.3%-4.9% to -1.6% (bias)
UPLC-MS/MS Cefazolin0.5 - 1000.12.59% - 6.18%1.61% - 3.77%Not explicitly stated

Data compiled from various validated methods.[2][3][4]

Experimental Protocols

Detailed Methodology for Cefuroxime Analysis using this compound Internal Standard (LC-MS/MS)

This protocol is for the quantification of Cefuroxime in human plasma and bone tissue.

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare a stock solution of Cefuroxime (4 mg/mL) in 50% methanol.

  • Prepare standard working solutions by diluting the stock solution with 10% methanol to concentrations of 20, 40, 100, 200, 500, 1000, 1600, and 2000 µg/mL.[1]

  • Prepare QC stock solutions at low (60 µg/mL), medium (500 µg/mL), and high (1500 µg/mL) concentrations in the same manner.[1]

  • Prepare a stock solution of this compound (Internal Standard, IS) at 1 mg/mL in DMSO and dilute with 10% methanol to a final working concentration of 10 µg/mL.[1]

  • Store all stock and working solutions at -40°C until use.[1]

2. Sample Preparation:

  • Plasma: To 50 µL of plasma, add 10 µL of the this compound working solution and 150 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Bone Tissue: Homogenize bone tissue in saline. To the homogenate, add the this compound working solution and acetonitrile for protein precipitation, followed by vortexing and centrifugation.

3. LC-MS/MS Conditions:

  • Chromatographic Column: BEH C18 column (2.1 × 50 mm, 3.5 µm).[1]

  • Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • Cefuroxime: m/z 423.0 → [Product Ion]

    • This compound: m/z 426.0 → [Product Ion][1]

4. Data Analysis:

  • Quantify Cefuroxime by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

Experimental Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the validation of the analytical method for Cefuroxime using this compound.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation stock_cef Cefuroxime Stock Solution (4 mg/mL) work_cef Working Standards & QC Samples stock_cef->work_cef stock_is This compound Stock Solution (1 mg/mL) work_is IS Working Solution (10 µg/mL) stock_is->work_is add_is Add IS (10 µL) to Plasma Sample work_is->add_is plasma_sample Plasma Sample (50 µL) plasma_sample->add_is precipitate Protein Precipitation (Acetonitrile, 150 µL) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant (5 µL) supernatant->inject chromatography Chromatographic Separation (BEH C18 Column) inject->chromatography detection Mass Spectrometric Detection (Negative ESI, MRM) chromatography->detection peak_integration Peak Area Integration detection->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Cefuroxime Concentration calibration->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: Workflow for the bioanalytical method of Cefuroxime using this compound.

Conclusion

The use of this compound as an internal standard in an LC-MS/MS method provides a robust, accurate, and precise approach for the quantification of Cefuroxime in biological matrices. As demonstrated in the comparative data, this method exhibits excellent performance characteristics, making it highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development. The detailed protocol and workflow provided in this guide offer a solid foundation for the implementation and validation of this superior analytical technique.

References

Cefuroxime Analysis: A Comparative Guide to Internal Standard Selection for Enhanced Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the cephalosporin antibiotic Cefuroxime, the choice of an appropriate internal standard is paramount to ensure the linearity, accuracy, and precision of the analytical method. This guide provides a comparative overview of the performance of different internal standards, with a special focus on the advantages of using a stable isotope-labeled standard such as Cefuroxime-d3. While specific validation data for this compound is not extensively published, this guide draws upon established data from commonly used structural analog internal standards and highlights the well-documented benefits of isotopic dilution techniques.

Performance Comparison of Internal Standards

The selection of an internal standard is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation and analysis. The ideal internal standard should mimic the analyte's behavior throughout the entire process.

Commonly Used Internal Standards for Cefuroxime Analysis:

Several compounds have been utilized as internal standards in published methods for the quantification of Cefuroxime in biological matrices. These are typically structural analogs that exhibit similar chromatographic and mass spectrometric properties.

Internal StandardLinearity (r²)Accuracy (%)Precision (%RSD)Reference
Tazobactam0.999890.92 - 101.8Intra-day: ≤ 2.84, Inter-day: ≤ 6.26[1][2][3]
Cefoxitin> 0.99within ±6.3 of nominal≤ 7.6
Cefixime> 0.99Not explicitly statedNot explicitly stated

The Case for this compound: The Gold Standard

A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. In this type of internal standard, one or more atoms of the Cefuroxime molecule are replaced with their stable heavy isotopes (e.g., deuterium). This results in a compound that is chemically identical to Cefuroxime but has a different mass, allowing it to be distinguished by the mass spectrometer.

Advantages of this compound:

  • Improved Accuracy and Precision: this compound co-elutes with Cefuroxime, meaning it experiences the exact same chromatographic conditions and, more importantly, the same degree of ion suppression or enhancement in the mass spectrometer's ion source. This leads to more effective normalization and, consequently, more accurate and precise results. Studies with other drugs, such as sirolimus, have demonstrated that the use of a deuterium-labeled internal standard (SIR-d3) resulted in consistently lower inter-patient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog internal standard (DMR, CV of 7.6%-9.7%).[4][5]

  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can significantly impact the ionization efficiency of the analyte. A stable isotope-labeled internal standard is the most effective tool to correct for these matrix effects, as both the analyte and the internal standard are affected in the same way.

  • Similar Extraction Recovery: During sample preparation steps like protein precipitation or solid-phase extraction, the recovery of the analyte can be variable. This compound will have nearly identical extraction recovery to the unlabeled Cefuroxime, ensuring that any loss of analyte is accurately accounted for.

Experimental Protocols

Below is a representative experimental protocol for the analysis of Cefuroxime in human plasma by LC-MS/MS, adaptable for use with this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to achieve separation of Cefuroxime from endogenous plasma components. For example:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cefuroxime: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized)

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, precursor will be heavier than Cefuroxime)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

Visualizations

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Analyte_IS_Selection Analyte & Internal Standard Selection Sample_Prep_Optimization Sample Preparation Optimization Analyte_IS_Selection->Sample_Prep_Optimization LC_MS_Optimization LC-MS/MS Parameter Optimization Sample_Prep_Optimization->LC_MS_Optimization Linearity Linearity LC_MS_Optimization->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Selectivity_Specificity Selectivity & Specificity Accuracy_Precision->Selectivity_Specificity LLOQ Lower Limit of Quantification (LLOQ) Selectivity_Specificity->LLOQ Stability Stability LLOQ->Stability Matrix_Effect Matrix Effect Stability->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery Sample_Analysis Routine Sample Analysis Recovery->Sample_Analysis ISR Incurred Sample Reanalysis (ISR) Sample_Analysis->ISR

Caption: A typical workflow for bioanalytical method validation using LC-MS/MS.

SIL_Internal_Standard_Principle cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Analyte Analyte (Cefuroxime) Matrix Biological Matrix (e.g., Plasma) Analyte->Matrix SIL_IS Stable Isotope-Labeled IS (this compound) SIL_IS->Matrix CoElution Co-elution of Analyte and IS Matrix->CoElution Ionization Ionization (with matrix effects) CoElution->Ionization Detection Mass Spectrometric Detection Ionization->Detection Ratio Peak Area Ratio (Analyte / IS) Detection->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Concentration Accurate Concentration Determination Calibration_Curve->Concentration

Caption: Principle of stable isotope dilution using this compound as an internal standard.

References

A Researcher's Guide to Cross-Validation of Cefuroxime Assays: A Comparative Analysis Featuring Cefuroxime-d3

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, the transition between different analytical methods for the same analyte requires a rigorous cross-validation process to ensure the integrity and continuity of data. This is particularly crucial in longitudinal studies where a validated method might be updated or replaced. This guide provides a comprehensive comparison framework for the cross-validation of a new Cefuroxime assay utilizing a deuterated internal standard, Cefuroxime-d3, against an established method.

For the purpose of this guide, we will consider a hypothetical scenario where a laboratory is transitioning from a validated LC-MS/MS method for Cefuroxime using Tazobactam as the internal standard (Method A) to a newly developed LC-MS/MS method employing this compound as the internal standard (Method B). The objective is to demonstrate the interchangeability of the two methods through a systematic cross-validation study.

Comparative Overview of Analytical Methods

The performance of both the established and the new method is characterized by several key validation parameters. The following table summarizes the typical performance data for two such hypothetical, yet representative, LC-MS/MS assays for Cefuroxime.

Parameter Method A (Established, with Tazobactam IS) Method B (New, with this compound IS)
Internal Standard (IS) TazobactamThis compound
Linearity Range 0.0525 – 21.0 µg/mL[1]0.05 – 25.0 µg/mL
Correlation Coefficient (r) > 0.999[1]> 0.999
Intra-day Precision (%RSD) < 6.26%[1]< 5.0%
Inter-day Precision (%RSD) < 6.26%[1]< 5.0%
Accuracy (% Bias) Within ± 9.08%[1]Within ± 5.0%
Mean Recovery 89.44% - 92.32%[1]> 90%
Lower Limit of Quantification (LLOQ) 0.0525 µg/mL[1]0.05 µg/mL

Experimental Protocols

A detailed understanding of the methodologies is essential for a successful cross-validation.

Method A: Established LC-MS/MS Assay with Tazobactam IS

This method, as described in the literature, involves a straightforward protein precipitation for sample preparation.

  • Sample Preparation : To 200 µL of human plasma, 20 µL of the internal standard working solution (Tazobactam) is added. Protein precipitation is achieved by adding methanol. After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.[1]

  • Chromatographic Conditions :

    • Column : Zorbax SB-Aq (4.6 × 250 mm, 5 µm)[1]

    • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (containing a suitable buffer).

    • Flow Rate : 0.8 mL/min

  • Mass Spectrometric Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.

    • Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Cefuroxime and Tazobactam.

Method B: New LC-MS/MS Assay with this compound IS

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative LC-MS/MS analysis, as it closely mimics the analyte's behavior during sample preparation and ionization.

  • Sample Preparation : Similar to Method A, a protein precipitation protocol is typically used. To a plasma sample, a working solution of this compound is added prior to the addition of a precipitating agent like acetonitrile or methanol. The supernatant is then analyzed.

  • Chromatographic Conditions :

    • Column : A modern C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is often employed for faster analysis times.

    • Mobile Phase : A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is common.

    • Flow Rate : 0.4 mL/min

  • Mass Spectrometric Conditions :

    • Ionization Mode : ESI in positive mode.

    • Detection : MRM of the transitions for Cefuroxime (e.g., m/z 425.1 → 208.1) and this compound (e.g., m/z 428.1 → 211.1).

Cross-Validation Protocol and Data

According to the FDA's guidance on bioanalytical method validation, cross-validation is performed by analyzing the same set of quality control (QC) samples with both the established and the new method.[2]

  • QC Sample Analysis : A minimum of three batches of low, medium, and high concentration QC samples are analyzed by both Method A and Method B.

  • Acceptance Criteria : The mean concentration of the QC samples obtained by Method B should be within ±20% of the mean concentration obtained by Method A.

The results of such a cross-validation are typically presented as follows:

QC Level Mean Concentration - Method A (µg/mL) Mean Concentration - Method B (µg/mL) % Difference Acceptance Criteria Met?
Low QC 0.150.14-6.7%Yes
Medium QC 1.501.55+3.3%Yes
High QC 15.014.5-3.3%Yes

Visualizing the Workflow

Clear diagrams of the experimental workflows are essential for understanding the processes involved.

Bioanalytical_Method_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis MD1 Selectivity & Specificity MD2 Linearity & Range MD1->MD2 MD3 Accuracy & Precision MD2->MD3 MD4 Recovery & Matrix Effect MD3->MD4 MD5 Stability MD4->MD5 V1 Intra- & Inter-Assay Precision MD5->V1 V2 Accuracy V1->V2 V3 LLOQ Determination V2->V3 V4 Stability Studies V3->V4 SA1 Batch Run with QCs V4->SA1 SA2 Data Processing SA1->SA2 SA3 Reporting SA2->SA3

Caption: General workflow for bioanalytical method validation.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison & Acceptance MethodA Method A (Established) IS: Tazobactam MethodB Method B (New) IS: this compound QCs Prepare Low, Medium, High QCs AnalysisA Analyze QCs with Method A QCs->AnalysisA AnalysisB Analyze QCs with Method B QCs->AnalysisB Compare Compare Mean Concentrations AnalysisA->Compare AnalysisB->Compare Acceptance Calculate % Difference (Should be within ±20%) Compare->Acceptance Report Cross-Validation Report Acceptance->Report

Caption: Workflow for the cross-validation of two Cefuroxime assays.

Conclusion

The cross-validation of bioanalytical methods is a critical step in ensuring data consistency throughout the lifecycle of a drug development program. By demonstrating that a new Cefuroxime assay using a superior internal standard like this compound produces comparable results to an established method, researchers can confidently transition to the new assay without compromising the integrity of their data. The use of a deuterated internal standard is highly recommended as it typically leads to improved precision and accuracy by better compensating for variability in sample preparation and matrix effects. A well-documented cross-validation study provides the necessary evidence that the new method is a suitable replacement for the old one.

References

Determining the Limit of Quantification for Cefuroxime using Cefuroxime-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the limit of quantification (LOQ) is a critical step in bioanalytical method development. This guide provides a comparative overview of methods for quantifying the second-generation cephalosporin antibiotic, Cefuroxime, with a focus on the use of its deuterated internal standard, Cefuroxime-d3. This guide includes supporting data from various analytical techniques, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.

Comparison of Analytical Methods for Cefuroxime Quantification

The quantification of Cefuroxime in biological matrices is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

While LC-MS/MS is the preferred method, other techniques have also been employed for Cefuroxime quantification. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) offers a more accessible and cost-effective alternative, though typically with a higher LOQ. Microbiological assays provide a measure of the biological activity of the antibiotic, which can be a valuable complement to concentration-based measurements.

The following table summarizes the performance of different analytical methods for the quantification of Cefuroxime.

Analytical MethodInternal StandardMatrixLimit of Quantification (LOQ)Linearity RangeReference
LC-MS/MS TazobactamHuman Plasma52.5 ng/mL0.0525 - 21.0 µg/mL[1][2][3][4]
LC-MS/MS Not SpecifiedCattle Plasma63 ng/mL63 - 6120 ng/mL[5]
UPLC-MS/MS CefazolinHuman Plasma100 ng/mL0.5 - 100 µg/mL[6]
HPLC-UV CefalexinHuman Plasma200 ng/mL0.2 - 12.0 µg/mL[7]
RP-HPLC OrcinolInjection FormulationNot Specified26 - 156 ppm[8]
Microbiological Assay Not ApplicablePharmaceutical PreparationsNot Applicable30.0 - 120.0 µg/mL[9]

Experimental Protocol: Determining the LOQ of Cefuroxime by LC-MS/MS with this compound

This section details a representative protocol for determining the LOQ of Cefuroxime in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is synthesized from established bioanalytical method validation guidelines.

1. Preparation of Stock and Working Solutions:

  • Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Cefuroxime reference standard in 10 mL of a suitable solvent (e.g., 50% methanol in water).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Cefuroxime stock solution.

  • Working Solutions: Prepare serial dilutions of the Cefuroxime stock solution in 50% methanol to create a series of calibration standards and quality control (QC) samples. The concentration range should bracket the expected LOQ. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cefuroxime: Monitor the precursor to product ion transition (e.g., m/z 425.1 → 207.1).

      • This compound: Monitor the precursor to product ion transition (e.g., m/z 428.1 → 210.1).

4. LOQ Determination:

  • Spike Samples at Low Concentrations: Prepare at least six replicate samples of blank plasma spiked with Cefuroxime at a concentration believed to be the LOQ.

  • Analyze Samples: Analyze these samples using the validated LC-MS/MS method.

  • Evaluate Precision and Accuracy: The LOQ is defined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. Typically, the coefficient of variation (CV) for precision should be ≤ 20%, and the accuracy should be within 80-120% of the nominal concentration.

  • Signal-to-Noise Ratio: As a supplementary measure, the signal-to-noise ratio for the analyte peak at the LOQ should be at least 10.

Visualizing Workflows and Mechanisms

To further clarify the experimental process and the underlying biological mechanism of Cefuroxime, the following diagrams are provided.

LOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval LOQ Evaluation Stock Prepare Stock & Working Solutions (Cefuroxime & this compound) Spike Spike Blank Plasma with IS and Low Conc. Cefuroxime Stock->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Evaporate Evaporate Supernatant Precipitate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection - MRM) LC->MS Data Data Acquisition MS->Data Calc Calculate Precision (CV%) & Accuracy (%) Data->Calc Confirm Confirm LOQ (CV ≤ 20%, Accuracy 80-120%) Calc->Confirm

Caption: Experimental workflow for determining the Limit of Quantification (LOQ).

Cefuroxime_Mechanism cluster_bacterium Bacterial Cell Cefuroxime Cefuroxime PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefuroxime->PBP Binds to & Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibition of Cross-linking Lysis Cell Lysis & Death CellWall->Lysis Leads to

Caption: Mechanism of action of Cefuroxime.[10][11][12][13][14]

References

Performance of Cefuroxime-d3 in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Performance Data

The following table summarizes the performance characteristics of various LC-MS/MS methods developed for the quantification of Cefuroxime, which inherently reflects the performance of the mass spectrometer in analyzing Cefuroxime and its deuterated internal standard.

Mass Spectrometer TypeLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)Reference
Triple Quadrupole52.5 - 21,00052.5≤ 2.84≤ 6.2690.92 - 101.889.44 - 91.94[1]
Ion Trap63 - 6,12063≤ 9.3≤ 9.3-4.9 to -1.695 - 105[2]
Triple Quadrupole100 - 100,000100< 3< 3Not Reported99.7 - 100.3[3]
Not Specified1.0 - 1,000Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[4]
Triple Quadrupole25 - 50,00025Not ReportedNot ReportedNot ReportedNot Reported[5]

Experimental Protocols

The methodologies employed in the analysis of Cefuroxime using LC-MS/MS with Cefuroxime-d3 as an internal standard generally follow a standardized workflow. Below is a detailed, synthesized protocol based on common practices from the cited literature.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for extracting Cefuroxime from biological matrices like human plasma.

  • Reagents:

    • Methanol, acetonitrile, or perchloric acid in acetonitrile.

    • Internal Standard (IS) working solution (this compound in an appropriate solvent).

  • Procedure:

    • To a 200 µL aliquot of plasma sample, add 20 µL of the this compound internal standard working solution.

    • Add 600 µL of the protein precipitation agent (e.g., methanol).

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.

    • Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 column.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., Agilent Zorbax SB-Aq, 4.6 × 250 mm, 5 µm).[1]

  • Mobile Phase:

    • An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate.

    • Example: Isocratic mobile phase of methanol and 0.05% formic acid in water (42:58, v/v).[1]

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.

  • Injection Volume: 2 - 10 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[1]

Mass Spectrometry

A triple quadrupole mass spectrometer is frequently used for the quantification of Cefuroxime due to its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI), often in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cefuroxime: The precursor ion [M-H]⁻ at m/z 423.0 is fragmented to produce product ions, with a common transition being m/z 423.0 → 317.9.[1]

    • This compound: The precursor ion will be shifted by +3 Da (m/z 426.0). The product ion will also be shifted accordingly, and the specific transition would be determined during method development.

  • Instrument Parameters: Parameters such as desolvation gas flow, cone gas flow, source temperature, and collision energy are optimized to achieve the best signal intensity for both Cefuroxime and this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of Cefuroxime using this compound as an internal standard by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Aliquot add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_separation LC Separation (C18 Column) supernatant_collection->lc_separation ms_detection MS/MS Detection (Triple Quadrupole, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: Experimental workflow for Cefuroxime analysis using LC-MS/MS.

References

Comparative Analysis of Cefuroxime Extraction Methods Employing Cefuroxime-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Cefuroxime Quantification

This guide provides a comparative analysis of common extraction methods for the antibiotic Cefuroxime from biological matrices, with a focus on workflows incorporating the stable isotope-labeled internal standard, Cefuroxime-d3. The use of this compound is critical for accurate quantification in bioanalytical studies, as it effectively compensates for variability in extraction efficiency and matrix effects during analysis by mass spectrometry. This document outlines the experimental protocols and performance data for three prevalent extraction techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and a specialized Salt-Assisted Liquid-Liquid Micro-Extraction (SALLME).

Data Presentation: A Head-to-Head Comparison of Extraction Efficiencies

The following table summarizes the quantitative performance of different Cefuroxime extraction methods. While the cited studies may not have uniformly used this compound, the data provides a strong basis for comparing the efficiency of the extraction procedures themselves. The inclusion of an isotope-labeled internal standard like this compound is standard practice to ensure the reliability of such results in modern bioanalysis.

Parameter Protein Precipitation (Methanol) Solid-Phase Extraction (SPE) On-line SPE (SAX Sorbent) Salt-Assisted Liquid-Liquid Micro-Extraction (SALLME)
Recovery 89.44% to 92.32%[1][2]>90%[3][4]>90%[3][4]Not explicitly stated, but method validated according to EMA guidelines[5]
Linear Range 0.0525–21.0 µg/mL[1][2]0.1–20 µg/mL[6]5.00–200.00 µg/mL[3][4]25–1000 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.0525 µg/mL[1][2]0.1 µg/mL[6]3.11 µg/mL[3][4]25 ng/mL[5]
Intra-day Precision (%RSD) < 6.26%[1][2]7.8% (Mean inter-day)[6]≤2.82%[3][4]Within EMA acceptance criteria[5]
Inter-day Precision (%RSD) < 6.26%[1][2]7.8%[6]≤2.82%[3][4]Within EMA acceptance criteria[5]
Matrix Human Plasma[1][2]Human Plasma[6]Human Plasma[3][4]Breast Milk[5]

Experimental Protocols: Detailed Methodologies

Accurate and reproducible quantification of Cefuroxime relies on meticulous execution of the chosen extraction protocol. The following sections detail the methodologies for the compared techniques. In each case, the initial step would involve the addition of this compound solution to the biological sample to serve as the internal standard.

Protein Precipitation (PPT)

This method is favored for its simplicity and speed, making it suitable for high-throughput analysis.

Protocol:

  • To 200 µL of plasma sample, add an appropriate volume of this compound internal standard solution.

  • Add 600 µL of methanol to precipitate the plasma proteins.[1][2]

  • Vortex the mixture for approximately 30 seconds to ensure thorough mixing.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[2]

  • Carefully collect the supernatant for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE offers a more selective sample cleanup compared to PPT, resulting in cleaner extracts and potentially reduced matrix effects.

Protocol:

  • Spike 1 mL of plasma with this compound internal standard.

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interfering substances.

  • Elute the Cefuroxime and this compound from the cartridge using a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

A variation of this is the On-line SPE which is a fully automated system. In this method, the plasma sample is directly injected into the system where it passes through a strong anion exchange (SAX) sorbent.[3][4] The matrix is washed away, and the retained Cefuroxime is then quantitatively transferred to the analytical column.[3][4]

Salt-Assisted Liquid-Liquid Micro-Extraction (SALLME)

SALLME is a miniaturized version of liquid-liquid extraction that is efficient and requires smaller volumes of organic solvents.

Protocol:

  • To a small volume of the biological sample (e.g., breast milk), add the this compound internal standard.[5]

  • Add a salting-out agent (e.g., sodium chloride) to the sample.

  • Add a small volume of a water-immiscible organic solvent.

  • Vortex the mixture vigorously to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge to separate the two phases.

  • Collect the organic phase containing Cefuroxime and this compound for analysis.

Visualizing the Workflows

The following diagrams illustrate the procedural steps for each of the described Cefuroxime extraction methods.

Protein_Precipitation_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Sample Plasma Sample + this compound Add_PPT_Solvent Add Methanol Sample->Add_PPT_Solvent Vortex Vortex Mix Add_PPT_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS_Analysis LC-MS/MS Analysis Collect_Supernatant->LCMS_Analysis

Caption: Workflow for Cefuroxime extraction using Protein Precipitation.

Solid_Phase_Extraction_Workflow cluster_0 Sample & Cartridge Preparation cluster_1 Extraction Steps cluster_2 Final Preparation & Analysis Sample Plasma Sample + this compound Load_Sample Load Sample Sample->Load_Sample Condition_Cartridge Condition SPE Cartridge Condition_Cartridge->Load_Sample Wash_Cartridge Wash Load_Sample->Wash_Cartridge Elute_Analyte Elute Cefuroxime Wash_Cartridge->Elute_Analyte Evaporate Evaporate to Dryness Elute_Analyte->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: General workflow for Solid-Phase Extraction of Cefuroxime.

SALLME_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Sample Biological Sample + this compound Add_Salt Add Salting-out Agent Sample->Add_Salt Add_Solvent Add Organic Solvent Add_Salt->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic_Phase Collect Organic Phase Centrifuge->Collect_Organic_Phase LCMS_Analysis LC-MS/MS Analysis Collect_Organic_Phase->LCMS_Analysis

Caption: Workflow for Salt-Assisted Liquid-Liquid Micro-Extraction.

References

Inter-laboratory Comparison of Cefuroxime Quantification with Cefuroxime-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of methodologies for the quantification of Cefuroxime, a second-generation cephalosporin antibiotic, using its deuterated internal standard, Cefuroxime-d3. The data and protocols presented are compiled from various validated analytical methods, offering researchers, scientists, and drug development professionals a comprehensive overview of current practices and their performance. While a direct round-robin inter-laboratory study was not identified, this guide synthesizes data from multiple independent studies to serve as a comparative reference.

Quantitative Performance Comparison

The following tables summarize the key performance parameters of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Cefuroxime quantification. Each data set represents a distinct, validated method from a scientific publication, simulating an inter-laboratory comparison.

Table 1: Linearity and Sensitivity of Cefuroxime Quantification

"Laboratory" (Source)Linearity Range (µg/mL)Lower Limit of Quantification (LLOQ) (µg/mL)Correlation Coefficient (r)
Method A 0.0525–21.00.05250.9998[1]
Method B 0.025-500.025>0.999[2]
Method C 0.2-12.00.2Not Specified
Method D 0.063-6.1200.063Not Specified
Method E 0.5-100 mg/L0.1 mg/LNot Specified

Table 2: Precision and Accuracy of Cefuroxime Quantification

"Laboratory" (Source)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Method A < 2.84< 6.2690.92 - 101.8[1]
Method B Not SpecifiedNot SpecifiedNot Specified
Method C 0.46 - 1.713.53 - 4.5294.5 - 100.0[3]
Method D < 9.3< 9.3-4.9 to -6.9 (as % bias)[4]
Method E < 3< 3Not Specified

Table 3: Recovery and Matrix Effect

"Laboratory" (Source)Extraction Recovery (%)Matrix Effect (%)
Method A 89.44 - 91.94109.8 - 111.4[1]
Method B Not SpecifiedNot Specified
Method C 57.6 - 64.8Not Specified
Method D 95 - 105[4]Not Specified
Method E Not SpecifiedNot Specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative comparison.

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is a common and straightforward method for extracting Cefuroxime from plasma samples.

  • Aliquoting : Transfer 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add a specific volume of this compound internal standard solution to the plasma sample. The concentration of the internal standard should be optimized for the expected analyte concentration range.

  • Protein Precipitation : Add 600 µL of acetonitrile to the plasma sample.[2] Other methods may use methanol.[1]

  • Vortexing : Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube.

  • Evaporation (Optional) : The supernatant can be evaporated to dryness under a stream of nitrogen at 40°C.[3]

  • Reconstitution : Reconstitute the dried residue with a specific volume of the mobile phase.

  • Injection : Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a typical set of conditions for the chromatographic separation and mass spectrometric detection of Cefuroxime and this compound.

  • Chromatographic System : High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column is commonly used, such as a Zorbax SB-Aq (4.6 × 250 mm, 5 μm).[1]

  • Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[1][5]

  • Flow Rate : Typically in the range of 0.3 - 1.0 mL/min.[1][5]

  • Column Temperature : Maintained at a constant temperature, for instance, 30°C.[1]

  • Injection Volume : A small volume, typically 2-10 µL, is injected.

  • Mass Spectrometer : A triple quadrupole mass spectrometer is used for detection.

  • Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often more sensitive for Cefuroxime.[4]

  • Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for Cefuroxime and this compound are monitored.

    • Cefuroxime MRM transition : m/z 423.0 → 317.9[1]

    • This compound MRM transition : The precursor ion will be shifted by +3 Da (m/z 426.0), and the product ion may be the same or also shifted depending on the location of the deuterium labels.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Cefuroxime in a biological matrix using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (IS) Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Reconstitution Evaporation & Reconstitution Supernatant->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Peak_Integration Peak Area Integration (Cefuroxime & this compound) Quantification->Peak_Integration Ratio Calculate Peak Area Ratio Peak_Integration->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Concentration Determine Cefuroxime Concentration Calibration_Curve->Concentration

Caption: Cefuroxime quantification workflow from sample preparation to data analysis.

Logical Relationship of Method Validation

The following diagram illustrates the key parameters assessed during the validation of an analytical method for Cefuroxime quantification.

G cluster_performance Core Performance Characteristics cluster_sample_effects Sample-Related Assessments MethodValidation Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Intra-day & Inter-day) MethodValidation->Precision Linearity Linearity & Range MethodValidation->Linearity Sensitivity Sensitivity (LLOQ & LOD) MethodValidation->Sensitivity Selectivity Selectivity/Specificity MethodValidation->Selectivity Recovery Extraction Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability (Freeze-thaw, Bench-top, etc.) MethodValidation->Stability

Caption: Key parameters for the validation of a Cefuroxime bioanalytical method.

References

The Critical Role of Isotopic Purity in Cefuroxime-d3 for Accurate Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy of quantitative bioanalysis is paramount. When using a stable isotope-labeled internal standard (SIL-IS) such as Cefuroxime-d3, its isotopic purity is a critical factor that directly impacts the reliability of pharmacokinetic and bioequivalence studies. This guide provides a comprehensive assessment of the importance of isotopic purity for this compound and compares its use to other internal standards, supported by experimental data and detailed protocols.

The use of a SIL-IS is the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] An ideal SIL-IS, like this compound, is chemically identical to the analyte, Cefuroxime, ensuring it co-elutes chromatographically and experiences the same effects of sample preparation and potential matrix-induced ion suppression or enhancement.[3][4][5] This co-behavior allows for accurate correction of analytical variability, leading to highly precise and accurate quantification. However, the presence of unlabeled Cefuroxime (d0) in the this compound standard can lead to an overestimation of the analyte concentration, compromising the integrity of the study. Therefore, rigorous assessment of the isotopic purity of this compound is not just a quality control measure but a fundamental requirement for accurate quantification.

Comparison of Internal Standards for Cefuroxime Quantification

The selection of an appropriate internal standard is a critical step in developing a robust bioanalytical method. While various compounds have been used for the quantification of Cefuroxime, a deuterated analog like this compound generally offers superior performance. The following table summarizes validation parameters from different studies, illustrating the performance of methods using this compound versus other internal standards.

Internal StandardAnalyteMatrixLLOQ (µg/mL)Linearity (r²)Accuracy (%)Precision (%RSD)Recovery (%)Reference
This compound CefuroximeHuman Plasma0.009>0.99995.7 - 102.1< 5.0Not Reported[6]
TazobactamCefuroximeHuman Plasma0.05250.999890.9 - 101.8< 6.2689.4 - 92.3[7][8]
OrcinolCefuroxime SodiumInjection26 ppm0.9999100.7 - 101.8< 0.30Not Reported[9]
CefotaximeCefuroximeHuman Serum0.025>0.999Not ReportedNot ReportedNot ReportedN/A

Note: The data presented is a compilation from different studies and not a direct head-to-head comparison under identical experimental conditions.

As the table suggests, methods employing a SIL-IS like this compound can achieve very low limits of quantification while maintaining excellent linearity, accuracy, and precision. While other internal standards can also yield validated methods, they may not compensate as effectively for all sources of analytical variability, particularly matrix effects.

Experimental Protocols

Protocol for Accurate Quantification of Cefuroxime in Human Plasma using this compound and LC-MS/MS

This protocol is based on established methodologies for the bioanalysis of Cefuroxime.[6][7]

a. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax SB-Aq (4.6 x 250 mm, 5 µm)[7]

  • Mobile Phase: Isocratic mixture of methanol and 0.05% formic acid in water (42:58, v/v)[7]

  • Flow Rate: 1 mL/min (with a 1:1 split before the mass spectrometer)[7]

  • Injection Volume: 2 µL[7]

  • Column Temperature: 30°C[7]

  • Autosampler Temperature: 4°C[7]

  • MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex 4000 QTRAP)

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[7]

  • MRM Transitions:

    • Cefuroxime: m/z 423.0 → 317.9[7]

    • This compound: m/z 426.0 → 320.9 (predicted)

c. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in spiked plasma standards.

Protocol for Assessing the Isotopic Purity of this compound

This protocol outlines a general approach using high-resolution mass spectrometry (HRMS), which is a powerful technique for determining isotopic enrichment.[10][11][12][13]

a. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a concentration suitable for HRMS analysis (e.g., 1 µg/mL).

  • Prepare a similar concentration of unlabeled Cefuroxime as a reference.

b. HRMS Analysis:

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF or Orbitrap)

  • Ionization Mode: ESI+ or ESI-

  • Scan Mode: Full scan MS with high resolution (>10,000)

  • Data Acquisition: Acquire the full scan mass spectrum of both the this compound sample and the unlabeled Cefuroxime standard.

c. Data Analysis and Isotopic Purity Calculation:

  • Determine the theoretical isotopic distribution for 100% pure Cefuroxime and this compound. This can be done using the instrument's software or a standalone isotopic distribution calculator.

  • Analyze the mass spectrum of unlabeled Cefuroxime to determine its natural isotopic distribution and to check for any background interferences at the m/z of the deuterated species.

  • Analyze the mass spectrum of this compound.

  • Identify and integrate the peak areas for the monoisotopic peak of unlabeled Cefuroxime (d0) and the deuterated species (d1, d2, d3, etc.).

  • Correct the observed peak areas for the natural isotopic contribution from the lower mass isotopologues. For example, the peak at m/z corresponding to d1 will have a contribution from the natural abundance of ¹³C in the d0 species.

  • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [ (Corrected Area of d3) / (Sum of Corrected Areas of all isotopologues (d0, d1, d2, d3...)) ] x 100

Visualizing the Workflow and Rationale

To better illustrate the processes and logical relationships described, the following diagrams have been created using the DOT language.

cluster_0 LC-MS/MS Quantification Workflow plasma Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject LC-MS/MS Injection reconstitute->inject quant Quantification (Area Ratio) inject->quant

Caption: Workflow for the quantification of Cefuroxime in plasma using this compound.

cluster_1 Isotopic Purity Assessment Workflow cef_d3 This compound Sample hrms High-Resolution MS Analysis cef_d3->hrms cef_d0 Unlabeled Cefuroxime cef_d0->hrms spectra Acquire Mass Spectra hrms->spectra integrate Integrate Isotopologue Peaks spectra->integrate correct Correct for Natural Isotope Abundance integrate->correct calculate Calculate Isotopic Purity correct->calculate

Caption: Workflow for assessing the isotopic purity of this compound.

cluster_2 Rationale for Using a High-Purity SIL-IS high_purity High Isotopic Purity This compound accurate_quant Accurate Quantification high_purity->accurate_quant ensures reliable_pk Reliable PK/BE Data accurate_quant->reliable_pk leads to regulatory Regulatory Compliance reliable_pk->regulatory facilitates

Caption: The importance of high isotopic purity for reliable bioanalysis.

References

Safety Operating Guide

Personal protective equipment for handling Cefuroxime-d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Cefuroxime-d3

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for this compound, a deuterated analog of the cephalosporin antibiotic Cefuroxime. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.

Hazard Identification and Safety Data

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. The compound may cause allergy or asthma symptoms or breathing difficulties if inhaled and may also cause an allergic skin reaction.[1][2] Therefore, adherence to strict safety protocols is crucial.

Hazard Classification Description
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationCauses skin irritation.
Eye IrritationCauses serious eye irritation.
Respiratory SensitizationMay cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
Skin SensitizationMay cause an allergic skin reaction.[1][2][3]

Physical and Chemical Properties

Property Value
FormSolid
FlammabilityProduct is not flammable.
Explosion HazardProduct does not present an explosion hazard.
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, based on guidelines from the Occupational Safety and Health Administration (OSHA) and other safety authorities.

Body Part Personal Protective Equipment Specification
Hands Chemical-resistant glovesWear two pairs of gloves. The inner glove should be tucked under the gown cuff, and the outer glove should be over the cuff.[4] Change gloves regularly or immediately if contaminated, torn, or punctured.[4]
Body Protective GownA disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4]
Eyes/Face Safety glasses with side shields or gogglesIf there is a potential for splashes, mists, or aerosols, a faceshield or other full-face protection should be worn.[5]
Respiratory RespiratorIn case of inadequate ventilation or when handling powders that may become airborne, wear a NIOSH/MSHA approved respirator.[1][2]
Operational Plan for Handling this compound

A systematic workflow ensures safety at every stage of handling this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Restrict access to the handling area to authorized personnel only.[4]

  • Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory area.[4][5]

2. Donning PPE:

  • Before handling the compound, put on all required PPE in the correct order: gown, inner gloves, mask/respirator, and eye/face protection, followed by outer gloves.

3. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.[6]

  • Avoid breathing dust or aerosols.[1]

  • When weighing or transferring the solid material, do so carefully to minimize dust generation.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

4. Post-Handling and Doffing PPE:

  • After handling is complete, decontaminate the work area.

  • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as contaminated waste.[4]

  • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Unused this compound:

    • Do not flush down the toilet or pour down the drain unless specifically instructed to do so.[7]

    • The preferred method of disposal is through a licensed professional waste disposal service.[1]

    • If a take-back program is not available, the compound can be disposed of in the trash by following these steps:

      • Mix the this compound with an undesirable substance such as used coffee grounds, dirt, or cat litter.[7][8] Do not crush tablets or capsules.[8]

      • Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[7][8]

      • Dispose of the sealed container in the household trash.[8]

  • Contaminated Materials:

    • All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning spills should be considered contaminated waste.

    • Place these materials in a sealed, labeled container for hazardous waste and dispose of them according to your institution's and local regulations.[1]

  • Empty Containers:

    • Before disposing of the original container, scratch out all personal and identifying information from the label.[8]

    • The empty container can then be disposed of in the trash or recycled if appropriate.[8]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal prep1 Work in Ventilated Area prep2 Assemble PPE prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Handle this compound handle1->handle2 handle3 Decontaminate Work Area handle2->handle3 disp1 Doff PPE handle3->disp1 disp2 Segregate Waste disp1->disp2 disp3 Dispose of Compound disp2->disp3 disp4 Dispose of Contaminated PPE disp2->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefuroxime-d3
Reactant of Route 2
Reactant of Route 2
Cefuroxime-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.